Angulatin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H46O13 |
|---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
[(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25?,26-,27+,32-,33-,34?/m0/s1 |
InChI Key |
HAHJPPZGVANYSD-LMWFANDHSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@](C13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Celangulin V: A Technical Guide to its Origin and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulin V is a naturally occurring polyol ester sesquiterpenoid insecticide with a complex β-dihydroagarofuran scaffold. It is primarily isolated from the root bark of Celastrus angulatus, a climbing shrub native to Central and Southern China.[1][2] This document provides a comprehensive overview of the origin, natural source, biosynthesis, and isolation of Celangulin V, intended for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science. Celangulin V has garnered significant interest due to its potent insecticidal activity, which is attributed to its unique mode of action targeting the V-ATPase in insects.[3] However, its complex structure presents challenges for both its isolation from natural sources and its chemical synthesis.[3]
Natural Source and Quantitative Data
The primary and most significant natural source of Celangulin V is the root bark of the plant Celastrus angulatus Maxim.[4][5][6] This plant belongs to the Celastraceae family and is widely distributed in the mountainous regions of southwest China.[5] While Celangulin V can also be found in other parts of the plant, such as the leaves, the concentration is highest in the root bark.
Currently, there is a lack of precise, publicly available scientific literature detailing the quantitative yield of pure Celangulin V from the raw plant material. Commercial suppliers often refer to extracts with a certain percentage of "celangulin," which may include a mixture of related compounds and not just pure Celangulin V.[7]
Table 1: Physicochemical Properties of Celangulin V
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₃ | [8] |
| Molecular Weight | 662.7 g/mol | [8] |
| Melting Point | 198-200 °C | [9] |
| Optical Rotation [α]D | -12.2° (c = 10.8 mg/100 mL, MeOH) | [8] |
| Appearance | White crystalline solid | [9] |
Biosynthesis of Celangulin V
The biosynthesis of Celangulin V follows the general pathway for sesquiterpenoid synthesis in plants, which can be broadly divided into three stages: the formation of the universal isoprene precursors, the cyclization of these precursors to form the sesquiterpene scaffold, and the subsequent modification of this scaffold.
Stage 1: Formation of Isoprenoid Precursors
The biosynthesis begins with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, which is active in plastids.
Stage 2: Formation of the β-Dihydroagarofuran Scaffold
Farnesyl pyrophosphate (FPP), a fifteen-carbon molecule, is synthesized from two molecules of IPP and one molecule of DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS). FPP then undergoes a series of complex cyclization reactions, catalyzed by terpene synthases, to form the characteristic tricyclic β-dihydroagarofuran skeleton of Celangulin V.
Stage 3: Post-Cyclization Modifications
Following the formation of the basic sesquiterpenoid core, a series of oxidative modifications, such as hydroxylations and acylations, are carried out to produce the final, highly functionalized Celangulin V molecule. This stage is believed to involve a number of cytochrome P450 monooxygenases (CYP450s) and acyltransferases. While the exact sequence of these modifications is not yet fully elucidated, several candidate genes, including CYP71D9, CYP71D10, and CYP71D11, have been identified in C. angulatus and are thought to be involved in the biosynthesis of Celangulin V.[10]
Caption: Putative biosynthetic pathway of Celangulin V.
Experimental Protocols
Isolation and Purification of Celangulin V from Celastrus angulatus
The following is a generalized protocol for the isolation and purification of Celangulin V from the root bark of C. angulatus. Specific details may vary between different research groups.
1. Plant Material Preparation:
- Collect the root bark of Celastrus angulatus.
- Air-dry the root bark in a shaded, well-ventilated area to a constant weight.
- Grind the dried root bark into a coarse powder.
2. Extraction:
- Perform a hot reflux extraction of the powdered root bark with an organic solvent. A common solvent for this purpose is ethanol or a mixture of petroleum ether and ethyl acetate.[7]
- Repeat the extraction process multiple times to ensure exhaustive extraction of the secondary metabolites.
- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Purification:
- Subject the crude extract to column chromatography over silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
- Collect fractions and monitor them by thin-layer chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- Further purify the fractions containing Celangulin V using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
4. Characterization:
- Confirm the identity and purity of the isolated Celangulin V using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]
- Determine the melting point and optical rotation to compare with literature values.[8]
Start [label="Root Bark of Celastrus angulatus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Drying [label="Air Drying"];
Grinding [label="Grinding to Powder"];
Extraction [label="Hot Reflux Extraction\n(e.g., Ethanol)"];
Concentration [label="Concentration\n(Rotary Evaporation)"];
Crude_Extract [label="Crude Extract", shape=box, style=rounded];
Column_Chromatography [label="Silica Gel Column Chromatography\n(Petroleum Ether/Ethyl Acetate Gradient)"];
Fraction_Collection [label="Fraction Collection & TLC Monitoring"];
Purification [label="Repeated Chromatography / Prep-HPLC"];
Pure_Compound [label="Pure Celangulin V", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Characterization [label="Spectroscopic Characterization\n(NMR, MS, IR)\n& Physical Constants"];
Start -> Drying;
Drying -> Grinding;
Grinding -> Extraction;
Extraction -> Concentration;
Concentration -> Crude_Extract;
Crude_Extract -> Column_Chromatography;
Column_Chromatography -> Fraction_Collection;
Fraction_Collection -> Purification;
Purification -> Pure_Compound;
Pure_Compound -> Characterization;
}
Caption: Generalized experimental workflow for the isolation of Celangulin V.
Chemical Synthesis of Celangulin V
The total synthesis of Celangulin V is a formidable challenge due to its complex, highly oxygenated, and stereochemically rich structure. To date, a complete, step-by-step protocol for the total synthesis of Celangulin V has not been widely reported in publicly accessible scientific literature. The majority of synthetic efforts have focused on the synthesis of the core β-dihydroagarofuran scaffold or on the creation of simpler, more accessible analogues with potent insecticidal activity.[1][3] These studies often involve numerous complex steps and advanced synthetic methodologies. The development of a commercially viable total synthesis of Celangulin V remains a significant area of research.
Conclusion
Celangulin V is a promising natural insecticide originating from the root bark of Celastrus angulatus. Its complex structure is a product of an intricate biosynthetic pathway, which is an active area of research for potential biotechnological production methods. While its isolation from its natural source is the primary method of obtaining this compound, the lack of detailed public data on yield and the complexity of its purification present significant hurdles. Furthermore, the complete chemical synthesis of Celangulin V remains a major synthetic challenge. Future research focused on elucidating the complete biosynthetic pathway could open avenues for metabolic engineering and sustainable production of this potent natural product. Additionally, the development of a scalable total synthesis would provide a reliable source of Celangulin V for further research and potential commercialization.
References
- 1. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]
- 8. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling Celangulin V: A Technical Guide to its Discovery and Isolation from Celastrus angulatus
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Celangulin V, a potent insecticidal β-dihydroagarofuran sesquiterpene polyol ester derived from the root bark of Celastrus angulatus. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and illustrates its mechanism of action.
Introduction
Celastrus angulatus, a perennial vine native to China, has a long history in traditional medicine and as a source of natural insecticides.[1] Among the various bioactive compounds isolated from this plant, Celangulin V has emerged as a particularly promising candidate for pest control due to its significant stomach toxicity against a range of agricultural pests.[2] Structurally, Celangulin V is a complex sesquiterpenoid with a β-dihydroagarofuran skeleton.[3] Its insecticidal properties are primarily attributed to its targeted inhibition of vacuolar-type H+-ATPase (V-ATPase) in the midgut of insects, disrupting vital physiological processes.[4] This guide offers a technical deep-dive into the scientific journey of bringing this natural product from plant to purified compound.
Experimental Protocols
The isolation of Celangulin V from the root bark of Celastrus angulatus is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from various scientific reports to provide a detailed methodology.
Plant Material and Extraction
A general procedure for the initial extraction of Celangulin V is as follows:
-
Preparation of Plant Material: The root bark of Celastrus angulatus is collected, dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.[5]
-
Solvent Extraction: The powdered root bark is subjected to hot reflux extraction with an organic solvent. Methanol is a commonly used solvent for this purpose.[5] The mixture is heated under reflux for several hours to ensure efficient extraction of the bioactive compounds.
-
Concentration: Following extraction, the solvent is removed under reduced pressure to yield a concentrated crude extract.[5]
Chromatographic Purification
The crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate Celangulin V.
-
Macroporous Resin Column Chromatography: The concentrated extract is first fractionated using a macroporous resin column. This step helps in the preliminary separation of compounds based on their polarity.
-
Silica Gel Column Chromatography: Further purification is achieved through silica gel column chromatography. A gradient of petroleum ether and ethyl acetate is typically used as the mobile phase to elute fractions with increasing polarity.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of Celangulin V is performed using preparative RP-HPLC. This technique offers high resolution and is crucial for obtaining the compound at a high degree of purity (>95%).[2]
The following diagram illustrates the general workflow for the isolation and purification of Celangulin V.
Quantitative Data
The identity and purity of the isolated Celangulin V are confirmed through various analytical techniques. The key quantitative data are summarized in the tables below.
Table 1: Physicochemical and Spectrometric Data for Celangulin V
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₃ | [1] |
| Molecular Weight | 662.72 g/mol | Calculated |
| Purity (HPLC) | >95% | [2] |
| High-Resolution Mass Spectrometry (HRMS) | [M+NH₄]⁺ m/z 680.3270 (Calculated: 680.3282) | [6] |
Table 2: Spectroscopic Data for Celangulin V Derivatives
| Spectroscopic Technique | Derivative | Characteristic Peaks/Bands | Reference |
| Infrared (IR) Spectroscopy | 6-O-acetyl-Celangulin V | 3552 cm⁻¹ (-OH), 1722 cm⁻¹ (C=O, ester) | [7] |
| ¹H-NMR (CDCl₃, 500 MHz) | 6-O-acetyl-Celangulin V | δ 2.13 (s, 3H, -OCOCH₃) | [7] |
| ¹³C-NMR (CDCl₃, 125 MHz) | 6-O-acetyl-Celangulin V | δ 169.58 (CO), 21.42 (CH₃) | [8] |
| ESI-MS | 6-O-acetyl-Celangulin V | [M+Na]⁺ m/z 727 | [7] |
Mechanism of Action: Targeting the V-ATPase
Celangulin V exerts its insecticidal effect by targeting the vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis in insect midgut cells.[4]
Celangulin V has been shown to bind to multiple subunits of the V-ATPase, including subunits a, H, and B.[4] The binding of Celangulin V to the A and B subunits competitively inhibits ATP hydrolysis, a critical step in the proton-pumping mechanism of the enzyme.[4] This inhibition disrupts the proton gradient across the midgut epithelial cells, leading to a cascade of physiological disruptions and ultimately, insect mortality.
The following diagram illustrates the inhibitory action of Celangulin V on the insect V-ATPase.
Conclusion
Celangulin V stands out as a potent natural insecticide with a specific and effective mode of action. The detailed protocols and data presented in this whitepaper provide a valuable resource for researchers in natural product chemistry, entomology, and pesticide development. Further research into the semi-synthesis of Celangulin V derivatives has shown potential for even greater insecticidal activity, opening avenues for the development of new and effective biopesticides. The continued exploration of Celangulin V and its analogs holds significant promise for sustainable agriculture and pest management.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]
- 6. researchgate.net [researchgate.net]
- 7. epic.awi.de [epic.awi.de]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Celangulin V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celangulin V, a complex sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, has garnered significant interest within the scientific community due to its potent insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of Celangulin V. It includes a detailed summary of its spectroscopic data, the experimental protocols for its isolation and structural elucidation, and an examination of its mode of action through the inhibition of V-ATPase. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, insecticide development, and drug discovery.
Chemical Structure and Stereochemistry
Celangulin V is a member of the β-dihydroagarofuran class of sesquiterpenoids, characterized by a complex, highly oxygenated cage-like structure. The systematic IUPAC name for Celangulin V is [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.0¹⁶]dodecan-7-yl] benzoate.[1] Its molecular formula is C₃₄H₄₆O₁₃, with a molecular weight of 662.7 g/mol .[1]
The absolute stereochemistry of Celangulin V has been unequivocally determined through single-crystal X-ray crystallography. The core structure is a tricyclic system with multiple contiguous stereocenters, leading to a well-defined three-dimensional architecture that is crucial for its biological activity.
Key Structural Features:
-
β-Dihydroagarofuran Core: A rigid sesquiterpenoid skeleton forming the foundation of the molecule.
-
Polyol Esters: Multiple hydroxyl groups are esterified with various acyl groups, including acetate, isobutyrate, and benzoate moieties. This extensive esterification contributes to the molecule's lipophilicity and interaction with its biological target.
-
Multiple Chiral Centers: The complex structure of Celangulin V possesses numerous stereocenters, the specific configuration of which is essential for its potent insecticidal activity.
Quantitative Data
The structural elucidation of Celangulin V was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₃ | [1] |
| Molecular Weight | 662.7 g/mol | [1] |
| Melting Point | 198-200 °C | [2] |
| Optical Rotation ([α]D) | -11° (c=1.03, CHCl₃) | [2] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | [M+NH₄]⁺ found: 680.3270; calc. 680.3282 | [2] |
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not fully available in search results |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Data not fully available in search results |
Table 4: Infrared (IR) Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | 3543 |
| Ester (C=O) | 1726 |
(Note: Complete NMR data tables are reported in the full text of the cited literature and were not fully available in the provided search snippets.)
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and structural characterization of Celangulin V.
Isolation and Purification of Celangulin V
Celangulin V is a natural product extracted from the root bark of the Chinese bittersweet plant, Celastrus angulatus. The general procedure for its isolation is as follows:
-
Extraction: The dried and crushed root bark of C. angulatus is subjected to hot reflux extraction with an organic solvent, typically ethanol or a mixture of petroleum ether and ethyl acetate.[3]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with less polar solvents (e.g., petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate, is used to separate the mixture into fractions.
-
Purification: Fractions containing Celangulin V, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Celangulin V.
Structural Elucidation
The chemical structure of Celangulin V was determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the key functional groups present in the molecule, such as hydroxyl (-OH) and ester (C=O) moieties.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Single-Crystal X-ray Crystallography: The definitive three-dimensional structure and absolute stereochemistry of Celangulin V were established through single-crystal X-ray diffraction analysis. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.
Mode of Action and Signaling Pathway
Celangulin V exerts its insecticidal effect by targeting the vacuolar-type H⁺-ATPase (V-ATPase), a crucial enzyme responsible for maintaining pH homeostasis and energizing transport processes across membranes in insect midgut cells.[4]
Mechanism of Action:
-
Binding to V-ATPase: Celangulin V binds to multiple subunits of the V-ATPase complex, including subunits a, H, and B.[4][5]
-
Competitive Inhibition of ATP Hydrolysis: Molecular docking studies and enzymatic assays have revealed that Celangulin V competitively binds to the ATP binding site located at the interface of the A and B subunits of the V₁ domain of V-ATPase.[4][5]
-
Disruption of Proton Pumping: By inhibiting ATP hydrolysis, Celangulin V prevents the V-ATPase from pumping protons across the membrane.
-
Loss of Membrane Potential and pH Gradient: The inhibition of the proton pump leads to a decay of the apical membrane potential and disrupts the critical pH gradient in the insect midgut.
-
Cellular Dysfunction and Insect Death: The loss of pH homeostasis and membrane integrity ultimately leads to midgut cell dysfunction, nutrient absorption failure, and the death of the insect.[4]
Diagram of V-ATPase Inhibition by Celangulin V
Caption: V-ATPase inhibition by Celangulin V.
Experimental Workflow for Isolation and Characterization
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activities of new ether-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
Celangulin V: A Technical Guide to its Core Biological Activity in Insect Pests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulin V, a sesquiterpenoid polyester derived from the plant Celastrus angulatus, has demonstrated significant insecticidal properties, positioning it as a promising candidate for the development of novel bio-ins. This technical guide provides an in-depth analysis of the basic biological activity of Celangulin V on various insect pests, with a focus on its mode of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.
Core Biological Activity: Inhibition of Vacuolar-type H+-ATPase (V-ATPase)
The primary mode of action of Celangulin V is the targeted inhibition of the Vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible insects.[1][2][3] V-ATPase is a crucial proton pump responsible for maintaining the high pH of the insect midgut lumen, which is essential for digestive processes and nutrient absorption.[2][3]
Celangulin V specifically binds to the V-ATPase, with studies identifying the H subunit and the A and B subunits of the V1 domain as potential binding sites.[2][3][4] This binding competitively inhibits the ATP hydrolysis activity of the enzyme, disrupting the proton gradient across the apical membrane of the midgut epithelial cells.[3][5] The collapse of this electrochemical gradient leads to a cascade of detrimental physiological effects, including:
-
Depolarization of the Apical Membrane: Inhibition of V-ATPase causes a rapid and dose-dependent decay of the apical membrane potential (Vam).[2][6]
-
Disruption of Ion Homeostasis: The compromised proton gradient disrupts intracellular pH and overall ion homeostasis.[2][6]
-
Impaired Nutrient Transport: The altered membrane potential and pH negatively impact nutrient transport mechanisms.[2][6]
-
Cellular Damage: Prolonged exposure leads to cytotoxic effects in midgut epithelial cells, including vacuolization, disruption of microvilli, and rupture of the plasma membrane.[7]
These events culminate in symptoms such as excitation, tremors, body fluid loss, and ultimately, insect death.[2][7]
Quantitative Data on Insecticidal Activity
The insecticidal efficacy of Celangulin V has been quantified against several insect pests. The following tables summarize the available data.
| Pest Species | Bioassay Type | Metric | Value | Reference |
| Mythimna separata (Oriental armyworm) | Stomach Toxicity | KD50 | 301.0 µg/g | [8] |
| Solenopsis invicta (Red imported fire ant) | Contact Toxicity | LD50 (24h) | 0.046 ng/ant | [9] |
| Solenopsis invicta (Red imported fire ant) | Contact Toxicity | LD50 (12h) | 0.086 ng/ant | [10] |
| Solenopsis invicta (Red imported fire ant) | Contact Toxicity | LD50 (36h) | 0.039 ng/ant | [10] |
| Solenopsis invicta (Red imported fire ant) | Contact Toxicity | LD50 (48h) | 0.035 ng/ant | [10] |
| Pest Species | Concentration | Metric | Value (hours) | Reference |
| Solenopsis invicta | 0.125 mg/L | LT50 | 9.905 | [9] |
| Solenopsis invicta | 0.063 mg/L | LT50 | 14.433 | [9] |
| Solenopsis invicta | 0.031 mg/L | LT50 | 53.918 | [9] |
| Solenopsis invicta | 0.125 mg/L | LT95 | 25.227 | [9] |
| Solenopsis invicta | 0.063 mg/L | LT95 | 194.821 | [9] |
| Solenopsis invicta | 0.031 mg/L | LT95 | 385.491 | [9] |
Experimental Protocols
Insecticidal Bioassay (Leaf Disc Method for Mythimna separata)
This method assesses the stomach toxicity of Celangulin V.
-
Preparation of Test Substance: Dissolve Celangulin V in acetone to achieve the desired concentration (e.g., 10 mg/mL).[1]
-
Treatment of Leaf Discs: Cut fresh wheat leaves into small discs of a known area (e.g., 0.5 cm x 0.5 cm).[1] Apply a small, precise volume (e.g., 1 µL) of the Celangulin V solution onto each leaf disc.[1]
-
Control Groups: Prepare negative control discs treated with acetone only and positive control discs with a known insecticide.[1]
-
Insect Exposure: Place third-instar Mythimna separata larvae in individual containers with the treated leaf discs.[1]
-
Observation: Record the number of "knocked down" larvae (immobilized and unresponsive) at specific time intervals (e.g., 2 hours).[1]
-
Data Analysis: Calculate mortality rates or knockdown percentages. For dose-response assays, calculate KD50 or LC50 values using probit analysis.
V-ATPase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of Celangulin V on V-ATPase activity.
-
Enzyme Preparation: Isolate V-ATPase from the midgut tissue of the target insect. This typically involves homogenizing the tissue and preparing brush border membrane vesicles (BBMV) through differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing ATP as the substrate.
-
Inhibition Assay:
-
Add the purified V-ATPase enzyme to the reaction buffer.
-
Introduce varying concentrations of Celangulin V (dissolved in a suitable solvent like DMSO, with a solvent control group).
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30 minutes).[11]
-
-
Quantification of ATP Hydrolysis: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the one described by Bradford, where the absorbance is measured at 600 nm.[5]
-
Data Analysis: Calculate the percentage of V-ATPase inhibition for each Celangulin V concentration. Determine the IC50 value, which is the concentration of Celangulin V that inhibits 50% of the enzyme's activity.
Midgut Electrophysiology (Intracellular Microelectrode Recording)
This technique measures the effect of Celangulin V on the membrane potential of insect midgut cells.
-
Insect Preparation: Use late-instar larvae (e.g., sixth-instar) of the target insect.[2]
-
Dissection: Dissect the larva to expose the midgut.
-
Electrode Placement: Use intracellular microelectrodes to measure the apical membrane potential (Vam) and basolateral membrane potential (Vbm) of the midgut epithelial cells.[2][6]
-
Treatment:
-
Data Recording: Continuously record the Vam and Vbm over time (e.g., for up to 12 hours) to observe any depolarization.[2]
-
Control Groups: Use a control group of larvae fed with the solvent (e.g., DMSO) only.[6]
Visualizations
Caption: Mode of action of Celangulin V on insect midgut cells.
Caption: Workflow for the leaf disc insecticidal bioassay.
Caption: Workflow for the V-ATPase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) [mdpi.com]
- 11. Toxins | Free Full-Text | The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata [mdpi.com]
Preliminary Screening of Celangulin V Against Diverse Insect Orders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celangulin V, a sesquiterpene polyol ester derived from the root bark of Celastrus angulatus, has demonstrated significant insecticidal properties, positioning it as a promising candidate for the development of novel bio-rational pesticides.[1] This technical guide provides a comprehensive overview of the preliminary screening of Celangulin V against various insect orders, with a focus on its efficacy, mode of action, and the experimental protocols utilized for its evaluation. The primary molecular target of Celangulin V has been identified as the vacuolar-type H+-ATPase (V-ATPase) in the insect midgut, a mechanism distinct from many conventional insecticides.[2][3][4] This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key biological pathways and workflows to facilitate further research and development in this area.
Introduction
The quest for environmentally benign and effective insecticides has led to the investigation of plant-derived compounds as alternatives to synthetic pesticides. Celangulin V, isolated from the Chinese bittersweet (Celastrus angulatus), has emerged as a potent insecticidal agent, particularly against lepidopteran pests.[2][5] Its mode of action involves the disruption of vital physiological processes in the insect midgut by targeting the V-ATPase.[2][6] This enzyme is crucial for maintaining the electrochemical gradient across the midgut epithelium, which is essential for nutrient absorption and maintaining gut pH.[4][7] By inhibiting V-ATPase, Celangulin V disrupts ion homeostasis, leading to symptoms such as excitation, tremors, fluid loss, midgut paralysis, and ultimately, insect mortality.[2][5] This guide summarizes the current knowledge on the insecticidal spectrum of Celangulin V and provides detailed protocols for its further evaluation.
Data Presentation: Insecticidal Activity of Celangulin V
The insecticidal activity of Celangulin V has been evaluated against a limited number of insect orders, with a primary focus on Lepidoptera. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons between different studies may be challenging due to variations in experimental methodologies, endpoints, and formulations.
Stomach Poison and Contact Toxicity Data
| Order | Species | Bioassay Type | Endpoint | Value | Source |
| Lepidoptera | Mythimna separata (Oriental Armyworm) | Stomach Poison | Mortality | 66.7% (at 10 mg/mL) | [1] |
| Mythimna separata | Stomach Poison | KD₅₀ | 301.0 µg/g | [8] | |
| Mythimna separata | Stomach Poison | LD₅₀ | ~1.18 µg/mg (estimated for Celangulin V from derivative data) | [5] | |
| Plutella xylostella (Diamondback Moth) | Stomach Poison | - | Activity noted, but quantitative data for Celangulin V not provided | [9] | |
| Hemiptera | Rhopalosiphum padi (Bird Cherry-oat Aphid) | - | - | Activity noted, but quantitative data for Celangulin V not provided | [9] |
| Hymenoptera | Solenopsis invicta (Red Imported Fire Ant) | Contact Toxicity | LD₅₀ (24h) | 0.046 ng/ant | [10] |
| Solenopsis invicta | Contact Toxicity | LD₉₅ (24h) | 0.119 ng/ant | [10] |
Lethal Time Data
| Order | Species | Bioassay Type | Concentration | Endpoint | Value (hours) | Source |
| Hymenoptera | Solenopsis invicta | Contact Toxicity | 0.125 mg/L | LT₅₀ | 9.905 | [10] |
| Solenopsis invicta | Contact Toxicity | 0.125 mg/L | LT₉₅ | 25.227 | [10] |
Experimental Protocols
This section details the methodologies for key experiments in the screening of Celangulin V.
Insect Rearing
-
Lepidoptera (Mythimna separata & Agrotis ipsilon): Laboratory colonies are maintained at 25°C with a relative humidity of 75-80% and a 16:8 hour (light:dark) photoperiod to ensure the availability of uniform and healthy larvae for experiments.[2]
-
Hymenoptera (Solenopsis invicta): Colonies are maintained under laboratory conditions at 26°C, with a 14:10 hour (light:dark) cycle and 60% relative humidity.[10]
Stomach Poisoning Bioassay (Leaf-dipping Method)
This method is suitable for determining the oral toxicity of Celangulin V against lepidopteran larvae.
-
Preparation of Test Solutions:
-
Prepare a stock solution of Celangulin V in an appropriate solvent (e.g., acetone or DMSO).
-
Create a series of dilutions of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100 or Tween 80) to ensure uniform coverage of the leaf surface.
-
-
Leaf Treatment:
-
Excise fresh, untreated leaves (e.g., corn leaves for M. separata) into discs of a standard size.
-
Dip each leaf disc into a test solution for a specified time (e.g., 10-30 seconds).
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
Control leaves are dipped in a solution containing the solvent and surfactant only.
-
-
Insect Exposure:
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce a single third-instar larva into each Petri dish.
-
Seal the Petri dishes and maintain them under controlled environmental conditions (as per insect rearing).
-
-
Data Collection:
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure.
-
The criterion for mortality is the inability of the larva to move when prodded with a fine brush.
-
Calculate mortality rates and, if a dose-response is established, determine the LC₅₀ or LD₅₀ values using probit analysis.
-
Topical Application Bioassay
This method is used to determine the contact toxicity of Celangulin V.
-
Preparation of Test Solutions: Prepare a series of concentrations of Celangulin V in a volatile solvent like acetone.
-
Application:
-
Immobilize the test insects (e.g., by chilling).
-
Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Control insects are treated with the solvent alone.
-
-
Post-Treatment:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the insects under controlled environmental conditions.
-
-
Data Collection: Record mortality at specified time points (e.g., 24, 48, 72 hours) and calculate the LD₅₀.
V-ATPase Activity Inhibition Assay
This biochemical assay is used to confirm the mechanism of action of Celangulin V.
-
Preparation of Midgut Brush Border Membrane Vesicles (BBMVs):
-
Dissect the midguts from the target insect larvae.
-
Homogenize the midguts in a suitable buffer.
-
Isolate the BBMVs through a series of centrifugation and precipitation steps.
-
-
V-ATPase Activity Measurement:
-
The V-ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP.
-
Incubate the prepared BBMVs with a reaction buffer containing ATP and various concentrations of Celangulin V.
-
Include a positive control with a known V-ATPase inhibitor (e.g., bafilomycin A1) and a negative control with the solvent.[7]
-
Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., the Fiske-Subbarow method).
-
-
Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of Celangulin V and determine the IC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Celangulin V in Insect Midgut Cells
References
- 1. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V [mdpi.com]
- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
Celangulin V: A Technical Guide to a Novel Botanical Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulin V, a sesquiterpenoid β-dihydroagarofuran extracted from the root bark of Celastrus angulatus, represents a promising avenue in the development of novel botanical insecticides. Its unique mode of action and efficacy against various agricultural pests have positioned it as a significant lead compound for bio-rational pest management strategies. This technical guide provides an in-depth overview of Celangulin V, focusing on its insecticidal properties, mechanism of action, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action: V-ATPase Inhibition
The primary insecticidal activity of Celangulin V stems from its potent and specific inhibition of the vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible insect larvae.[1][2][3][4] V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, a critical process for maintaining the high pH of the lepidopteran midgut and for energizing secondary transport systems.
Celangulin V acts as a non-competitive inhibitor, binding to the V-ATPase complex, with evidence suggesting interaction with subunits A, B, and H.[5] This binding competitively inhibits ATP hydrolysis at the enzyme's catalytic site. The subsequent disruption of the proton gradient across the apical membrane of the midgut epithelial cells triggers a cascade of physiological events, including:
-
Alteration of Midgut pH: The inhibition of proton pumping leads to a decrease in the luminal pH of the midgut, disrupting the optimal conditions for digestive enzymes.
-
Disruption of Ion Homeostasis: The collapse of the proton motive force impairs the function of secondary transporters that rely on the proton gradient, leading to an imbalance of ions within the midgut cells.
-
Depolarization of Membrane Potential: The altered ion flow results in the depolarization of the apical membrane potential of the midgut cells.[6]
-
Cellular Damage and Lysis: The sustained disruption of cellular homeostasis leads to swelling of mitochondria, vesiculation of the endoplasmic reticulum, and ultimately, lysis of the midgut epithelial cells, causing leakage of cellular contents into the gut lumen.[7]
This cascade of events culminates in feeding cessation, paralysis, and eventual death of the insect.
References
- 1. mdpi.com [mdpi.com]
- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activities of new ether-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrastructural effects of Celangulin V on midgut cells of the oriental armyworm, Mythimna separata walker (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Celangulin V: A Technical Guide to its Physical and Chemical Properties for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the core physical and chemical properties of Celangulin V, a natural insecticidal compound isolated from Celastrus angulatus. This guide synthesizes available data on its characteristics, experimental protocols for its study, and visual representations of its mode of action and experimental workflows.
Core Physical and Chemical Properties
Celangulin V is a sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of natural products.[1][2][3] Its complex structure contributes to its significant biological activity, primarily its insecticidal properties.[3] The following tables summarize the key quantitative physical and chemical data for Celangulin V.
Table 1: Physical Properties of Celangulin V
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₃ | [4] |
| Molecular Weight | 662.72 g/mol | [4] |
| Melting Point | 198-200 °C | [4] |
| Boiling Point | Not available (likely decomposes) | - |
| Appearance | White powder/needle crystals | [4] |
| Optical Rotation | [α]D = -11° (c=1.03, CHCl₃) | [4] |
Table 2: Chemical and Spectroscopic Properties of Celangulin V
| Property | Data | Source |
| IUPAC Name | [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.0¹,⁶]dodecan-7-yl] benzoate | PubChem |
| CAS Number | 139979-81-0 | [4] |
| SMILES | CC(C)C(=O)OC[C@@]12--INVALID-LINK--C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C">C@HOC(=O)C | PubChem |
| Solubility | Soluble in organic solvents such as acetone, ethyl acetate, and dichloromethane.[5][6] | - |
| ¹H-NMR (CDCl₃, 500 MHz) | δ (ppm): 7.86 (m, 2H), 7.56 (m, 1H), 7.41 (m, 2H), 6.55 (s, 1H), 6.03 (d, J=9.5 Hz, 1H), 5.77 (dd, J=9.5, 2.5 Hz, 1H), 5.48 (d, J=3.5 Hz, 1H), 5.36 (m, 1H), 4.88, 4.65 (ABq, J=13.0 Hz), 2.94 (m, 1H), 2.52 (d, J=2.5 Hz, 1H), 2.37 (m, 1H), 2.10 (m, 1H), 2.09 (s, 3H), 1.96 (m, 1H), 1.72 (s, 3H), 1.56 (s, 3H), 1.54 (s, 3H), 1.49 (s, 3H), 1.41 (d, J=7.0 Hz, 3H), 1.38 (d, J=7.0 Hz, 3H), 0.95 (d, J=7.0 Hz, 3H), 0.92 (d, J=7.0 Hz, 3H). | [5] |
| ¹³C-NMR (CDCl₃, 125 MHz) | δ (ppm): 176.9, 176.7, 175.8, 175.6, 169.9, 169.8, 169.6, 169.5, 168.8, 166.4, 165.6, 165.5, 155.6, 134.5, 133.5, 130.5, 130.3, 129.6, 129.5, 129.3, 128.7, 92.9, 92.1, 85.2, 84.4, 80.1, 78.4, 76.6, 76.2, 75.5, 75.4, 74.3, 74.1, 73.3, 70.5, 69.8, 68.3, 67.9, 67.6, 65.4, 62.4, 61.7, 52.8, 52.5, 52.2, 51.4, 51.1, 49.1, 48.3, 43.2, 43.1, 42.3, 42.2, 39.4, 39.1, 38.9, 35.0, 34.7, 34.3, 34.1, 29.8, 29.7, 29.2, 29.1, 28.3, 28.2, 27.7, 27.6, 27.5, 27.2, 26.1, 25.9, 25.6, 24.8, 21.4, 21.1, 20.9, 20.7, 20.5, 19.5, 19.4, 19.1, 18.9, 18.8, 18.6, 18.5, 15.8, 15.2, 14.7, 8.95. | [4][5] |
| Infrared (IR) (KBr) | ν (cm⁻¹): 3552 (O-H), 1722 (C=O, ester). | [5] |
| Mass Spectrometry (ESI-MS) | m/z: 680.3270 [M+NH₄]⁺. | [4] |
Experimental Protocols
This section details the methodologies for the isolation, insecticidal activity assessment, and investigation of the mode of action of Celangulin V.
Isolation of Celangulin V from Celastrus angulatus
Celangulin V is a natural product isolated from the root bark of the Chinese bittersweet plant, Celastrus angulatus.[2][7] The general procedure for its isolation is as follows:
-
Plant Material Collection and Preparation: The root bark of Celastrus angulatus is collected, air-dried, and coarsely powdered.
-
Extraction: The powdered plant material is extracted with an organic solvent, typically using hot reflux. Common solvents for this purpose include ethanol or a mixture of petroleum ether and ethyl acetate.[2]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate.[5]
-
Purification: Fractions containing Celangulin V, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or recrystallization to yield pure Celangulin V.[5] The purity is typically assessed by HPLC.[7]
Insecticidal Activity Bioassay
The insecticidal activity of Celangulin V is commonly evaluated against lepidopteran larvae, such as Mythimna separata (oriental armyworm).[8] A widely used method is the leaf disc bioassay:
-
Preparation of Test Solutions: Celangulin V is dissolved in a suitable organic solvent, such as acetone, to prepare a stock solution of known concentration (e.g., 10 mg/mL).[8]
-
Treatment of Leaf Discs: Leaf discs of a suitable size (e.g., 0.5 cm x 0.5 cm) from a host plant, such as wheat, are treated with a small volume (e.g., 1 µL) of the test solution. Control discs are treated with the solvent alone.[8]
-
Insect Exposure: Third-instar larvae of Mythimna separata are introduced to the treated leaf discs and allowed to feed for a defined period (e.g., 2 hours).[8]
-
Observation and Data Collection: The number of larvae exhibiting signs of toxicity (e.g., narcosis, immobility) is recorded at specific time intervals. Mortality rates are also determined.[8]
V-ATPase Inhibition Assay
The primary mode of action of Celangulin V is the inhibition of vacuolar-type H⁺-ATPase (V-ATPase) in insect midgut cells. The inhibitory effect can be quantified using the following protocol:
-
Preparation of Midgut Homogenate: Midguts are dissected from the target insect larvae and homogenized in a suitable buffer.
-
Enzyme Preparation: A crude membrane fraction containing V-ATPase is obtained by centrifugation of the midgut homogenate.
-
ATP Hydrolysis Assay: The V-ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reaction mixture typically contains the enzyme preparation, ATP, and various concentrations of Celangulin V.
-
Data Analysis: The rate of Pi release is measured spectrophotometrically. The inhibitory effect of Celangulin V is determined by comparing the enzyme activity in the presence and absence of the compound.
Visualizing a Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the mode of action of Celangulin V and a typical experimental workflow for its study.
Inhibitory Action of Celangulin V on Insect Midgut V-ATPase
Caption: Inhibitory action of Celangulin V on insect midgut V-ATPase.
Experimental Workflow for Celangulin V Isolation and Bioassay
Caption: Experimental workflow for Celangulin V isolation and bioassay.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]
- 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Early Studies on the Mode of Action of Celangulin V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulin V, a sesquiterpene polyol ester isolated from the root bark of the Chinese bittersweet plant, Celastrus angulatus, has long been recognized for its potent insecticidal properties. Early research into its mode of action has revealed a primary and unique target within the insect midgut, distinguishing it from many conventional insecticides. This technical guide provides an in-depth overview of the foundational studies that have elucidated the mechanism by which Celangulin V exerts its toxic effects on susceptible insect species, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key pathways and workflows.
Core Mechanism of Action: Targeting the V-ATPase
Early investigations have definitively identified the vacuolar-type H+-ATPase (V-ATPase) as the primary molecular target of Celangulin V in insects.[1][2][3] This enzyme is crucial for energizing the midgut epithelium by creating a proton gradient across the apical membrane of goblet cells. This gradient is essential for nutrient transport and maintaining the high pH of the midgut lumen in many lepidopteran larvae.
Celangulin V acts as an inhibitor of the V-ATPase, with a particular affinity for the H subunit.[2][3] Inhibition of this proton pump leads to a cascade of disruptive physiological events within the insect midgut. The most immediate and significant consequence is the depolarization of the apical membrane, leading to a collapse of the transmembrane potential.[2][4][5] This disruption of ion homeostasis and pH regulation ultimately results in cellular damage, nutrient absorption failure, and insect mortality.[2][4]
The symptoms observed in insects poisoned by Celangulin V are consistent with this mode of action and include excitation, tremors, severe body fluid loss, and melanization.[1][5]
Quantitative Data
The following tables summarize the key quantitative findings from early studies on Celangulin V and its derivatives.
Table 1: Insecticidal Activity of Celangulin V and a Synthetic Ligand
| Compound | Insect Species | Parameter | Value |
| Celangulin V | Mythimna separata (Oriental armyworm) | LD50 | ~1.18 µg/mg |
| Celangulin V-6-aminoacetic acid ester | Mythimna separata | LD50 | 1.33 µg/mg |
| Celangulin | Solenopsis invicta (Red imported fire ant) | LD50 (24h) | 0.046 ng/ant |
| Celangulin | Solenopsis invicta | LD95 (24h) | 0.119 ng/ant |
Data for M. separata derived from a study where the LD50 of the ligand was 1.13-fold that of Celangulin V.[1] Data for S. invicta from a separate study.[6]
Table 2: In Vitro Enzyme Inhibition by Celangulin V
| Enzyme | Insect Species | Concentration | Inhibition (%) |
| V-ATPase | Mythimna separata | 100 µmol/L | 11.80% |
| V-ATPase | Mythimna separata | 200 µmol/L | 23.41% |
Data from a study on the effects of Celangulin V on midgut transmembrane potential.[2]
Experimental Protocols
Measurement of Midgut Transmembrane Potential
This protocol details the intracellular microelectrode recording technique used to measure the effects of Celangulin V on the apical (Vam) and basolateral (Vbm) membrane potentials of insect midgut epithelial cells.[5]
Materials:
-
Sixth-instar larvae of Mythimna separata
-
Celangulin V solution of desired concentrations
-
Control solution (e.g., 32 K solution)
-
Dissecting microscope
-
Microelectrode puller
-
Glass microelectrodes (filled with 0.5 M KCl)
-
Ag/AgCl reference electrode
-
High-input impedance amplifier
-
Data acquisition system
Procedure:
-
Dissect the midgut from a larva under physiological saline.
-
Mount the midgut tissue in a perfusion chamber with the luminal side facing upwards.
-
Continuously perfuse the tissue with a control saline solution.
-
Carefully insert a microelectrode into a midgut epithelial cell to measure the initial transmembrane potential (Vam or Vbm). A stable recording for at least 5 minutes is required.
-
Replace the control solution with the Celangulin V-containing solution.
-
Continuously record the change in transmembrane potential over time.
-
For Vam measurements, the electrode is inserted from the luminal side. For Vbm measurements, the electrode is inserted from the hemolymph side.
Affinity Chromatography for Identification of Binding Proteins
This protocol was employed to isolate and identify proteins from the midgut of Mythimna separata that bind to Celangulin V.[1]
Materials:
-
Celangulin V-6-aminoacetic acid ester (ligand)
-
CNBr-activated Sepharose 4B
-
Midgut brush border membrane vesicles (BBMV) from M. separata larvae
-
Binding buffer (0.1 M NaH2PO4/Na2HPO4, pH 8.0, containing 0.5 M NaCl)
-
Elution buffer (Binding buffer containing Celangulin V)
-
Regeneration buffers (high pH: 0.1 M Tris-HCl, pH 8.0 with 0.5 M NaCl; low pH: 0.1 M acetic acid/sodium acetate, pH 4.0 with 0.5 M NaCl)
-
SDS-PAGE equipment
-
LC/Q-TOF-MS for protein identification
Procedure:
-
Ligand Coupling: Couple the Celangulin V-6-aminoacetic acid ester to the CNBr-activated Sepharose 4B to create the affinity matrix.
-
Column Packing and Equilibration: Pack a chromatography column with the affinity matrix and equilibrate it with binding buffer.
-
Sample Loading: Load the solubilized BBMV preparation onto the column.
-
Washing: Wash the column extensively with binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using the elution buffer containing free Celangulin V to competitively displace the bound proteins.
-
Regeneration: Regenerate the column by washing with alternating high and low pH buffers.
-
Analysis: Analyze the eluted protein fractions by SDS-PAGE and identify the protein bands of interest using LC/Q-TOF-MS.
Visualizations
Signaling Pathway of Celangulin V Action
Caption: Proposed signaling pathway of Celangulin V leading to insect mortality.
Experimental Workflow for Binding Protein Identification
Caption: Workflow for identifying Celangulin V binding proteins.
References
- 1. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Celangulin V: From Natural Source to Semi-Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the purification of Celangulin V from its natural source, the root bark of Celastrus angulatus, and the semi-synthesis of its derivatives. As a potent botanical insecticide with a unique mode of action, Celangulin V presents a promising lead for the development of novel pest management agents.
Overview of Celangulin V
Celangulin V is a sesquiterpene polyol ester characterized by a β-dihydroagarofuran skeleton. It is a major active insecticidal component isolated from the root bark of the Chinese bittersweet, Celastrus angulatus Maxim[1][2]. Its primary mode of action involves the inhibition of V-ATPase in the midgut cells of susceptible insects, leading to a disruption of ion homeostasis and eventual cell death[3][4]. Due to its complex structure, the total synthesis of Celangulin V has not been widely reported, making isolation from its natural source the primary method of acquisition.
Purification of Celangulin V from Celastrus angulatus
The following protocol is a comprehensive method for the extraction and purification of Celangulin V from the dried root bark of Celastrus angulatus, based on established methodologies.
Experimental Workflow for Purification
Caption: Workflow for the extraction and purification of Celangulin V.
Detailed Protocol
Materials and Reagents:
-
Dried and powdered root bark of Celastrus angulatus (10-24 mesh)
-
90-95% Ethanol
-
Macroporous absorbent resin
-
Chloroform (for further purification, optional)
-
Rotary evaporator
-
Ultrasonic bath or reflux apparatus
-
Chromatography column
Procedure:
-
Extraction:
-
Weigh the powdered root bark of Celastrus angulatus.
-
Add 2-6 times the volume of 90-95% ethanol to the powder.
-
Extract the mixture at 60-80°C for 1-2 hours using either reflux or ultrasonic-assisted extraction.
-
Repeat the extraction 2-3 times.
-
Filter and combine the ethanol extracts.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Pack a chromatography column with macroporous absorbent resin. The amount of resin should be 1-2 times the weight of the crude extract.
-
Load the concentrated extract onto the prepared column.
-
Wash the column sequentially with 20-25% ethanol followed by 40-50% ethanol to remove impurities.
-
Elute the column with 75-85% ethanol and collect this fraction, which contains Celangulin V.
-
Finally, wash the column with 90-95% ethanol.
-
-
Final Concentration and Drying:
-
Concentrate the collected 75-85% ethanol eluate under reduced pressure to yield the purified Celangulin V technical concentrate.
-
-
Optional Further Purification (Chloroform Extraction):
-
The ethanol extract can be further purified by dissolving it in chloroform.
-
The chloroform solution is then subjected to further chromatographic steps, such as silica gel column chromatography, to achieve higher purity.
-
Synthesis of Celangulin V Derivatives
Numerous derivatives of Celangulin V have been synthesized to enhance its insecticidal activity. The most common modifications are at the C-6 hydroxyl group. Below is a general protocol for the synthesis of C-6 ester derivatives.
Experimental Workflow for Derivative Synthesis
References
- 1. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Isolation of Celangulin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed laboratory protocols for the extraction, isolation, and purification of Celangulin V from the root bark of Celastrus angulatus. Celangulin V is a sesquiterpenoid with significant insecticidal properties, acting as an inhibitor of V-ATPase.[1][2]
Introduction
Celangulin V, a natural product isolated from the Chinese bittersweet plant, Celastrus angulatus, has garnered attention for its potent insecticidal activity.[3][4][5][6] Its primary mode of action involves the inhibition of vacuolar H+-ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis in insect midgut cells.[1][2] This unique mechanism of action makes Celangulin V a promising candidate for the development of novel bio-insecticides. These protocols outline the necessary steps for laboratory-scale extraction and purification of Celangulin V for research and development purposes.
Data Presentation
While specific quantitative data for the yield and purity of Celangulin V at each step of the extraction and isolation process are not extensively detailed in the reviewed literature, the following table provides a general overview of the expected outcomes based on available information for similar compounds and processes.
| Stage | Key Parameters | Expected Outcome | Purity Analysis |
| Extraction | Plant Material: Dried and powdered root bark of Celastrus angulatusSolvent: Methanol Method: Hot Reflux | Crude Methanolic Extract | TLC, HPLC-DAD |
| Initial Purification | Technique: Macroporous Resin Column Chromatography Stationary Phase: D101 macroporous resin (or similar) Mobile Phase: Stepwise gradient of Methanol in Water | Semi-purified Celangulin V fraction | TLC, HPLC-DAD |
| Final Purification | Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Stationary Phase: C18 column Mobile Phase: Acetonitrile/Water gradient | Purified Celangulin V | HPLC-DAD, LC-MS |
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific literature for the isolation of Celangulin V and other sesquiterpenoids from Celastrus angulatus.
Protocol 1: Extraction of Crude Celangulin V from Celastrus angulatus Root Bark
This protocol describes the initial extraction of Celangulin V from the plant material using a hot reflux method.
Materials and Equipment:
-
Dried and powdered root bark of Celastrus angulatus
-
Methanol (analytical grade)
-
Heating mantle with a round-bottom flask and reflux condenser
-
Rotary evaporator
-
Filter paper and funnel or vacuum filtration system
Procedure:
-
Weigh the desired amount of powdered Celastrus angulatus root bark and place it in a round-bottom flask.
-
Add methanol to the flask. A solid-to-solvent ratio of 1:10 (w/v) is recommended as a starting point.
-
Set up the reflux apparatus and heat the mixture to the boiling point of methanol (approximately 65°C).
-
Maintain the reflux for a period of 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to separate the plant material from the methanolic extract.
-
Repeat the extraction process on the plant residue at least two more times to ensure complete extraction.
-
Combine all the methanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
Protocol 2: Initial Purification by Macroporous Resin Column Chromatography
This protocol details the initial clean-up of the crude extract to remove highly polar and non-polar impurities.
Materials and Equipment:
-
Crude methanolic extract from Protocol 1
-
D101 macroporous resin (or equivalent)
-
Glass chromatography column
-
Methanol and distilled water
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of the macroporous resin in methanol and pack it into a glass chromatography column. The column size will depend on the amount of crude extract to be purified.
-
Equilibrate the packed column by washing with 2-3 column volumes of distilled water.
-
Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase (e.g., 50% methanol in water).
-
Load the dissolved extract onto the equilibrated column.
-
Begin the elution process with a stepwise gradient of increasing methanol concentration in water. A suggested gradient is as follows:
-
50% Methanol in Water (2-3 column volumes)
-
70% Methanol in Water (2-3 column volumes)
-
90% Methanol in Water (2-3 column volumes)
-
100% Methanol (2-3 column volumes)
-
-
Collect fractions of the eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Celangulin V.
-
Combine the fractions rich in Celangulin V.
-
Concentrate the combined fractions using a rotary evaporator to yield a semi-purified extract.
Protocol 3: Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the final purification of Celangulin V to a high degree of purity using preparative RP-HPLC.
Materials and Equipment:
-
Semi-purified extract from Protocol 2
-
Preparative RP-HPLC system with a UV-Vis detector
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade) and ultrapure water
-
0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)
-
Syringe filters (0.45 µm)
-
Lyophilizer or rotary evaporator
Procedure:
-
Dissolve the semi-purified extract in a suitable solvent (e.g., acetonitrile or methanol) and filter it through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions. A typical starting condition is a mixture of acetonitrile and water.
-
Develop a gradient elution method to separate Celangulin V from remaining impurities. A suggested starting gradient is:
-
Mobile Phase A: Water (with optional 0.1% acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% acid)
-
Gradient: 40-80% B over 40 minutes (this will require optimization based on the specific column and system).
-
-
Set the flow rate appropriate for the preparative column (e.g., 10-20 mL/min).
-
Set the UV detector to a wavelength where Celangulin V absorbs (e.g., 220 nm or 254 nm).
-
Inject the filtered sample onto the column.
-
Collect the fraction corresponding to the Celangulin V peak.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain pure Celangulin V.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for Celangulin V extraction and isolation, and the proposed signaling pathway of its insecticidal action.
Caption: Experimental workflow for Celangulin V extraction and isolation.
Caption: Proposed signaling pathway for the insecticidal action of Celangulin V.
References
- 1. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous identification of multiple celangulins from the root bark of Celastrus angulatus using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]
- 5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Modification of Celangulin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the structural modification of Celangulin V, a natural insecticidal compound. The protocols detailed below are aimed at guiding researchers in the synthesis of novel Celangulin V analogs with potentially enhanced biological activity.
Introduction to Celangulin V and its Structural Modification
Celangulin V is a sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus. It exhibits significant insecticidal properties, primarily through the inhibition of vacuolar-type H+-ATPase (V-ATPase) in insect midgut cells.[1][2] This targeted mode of action makes Celangulin V a promising lead compound for the development of new biorational pesticides.[3] However, its complex structure presents challenges for synthesis and optimization.
Structural modifications of Celangulin V have been explored to enhance its insecticidal potency, selectivity, and physicochemical properties. The primary sites for modification are the hydroxyl groups, particularly at the C-6 position. Common strategies include esterification, etherification, and the introduction of nitrogen-containing moieties. More drastic simplifications of the core structure, such as the design of 1-tetralone derivatives, have also been investigated to capture the essential pharmacophore in a more synthetically accessible scaffold.[4]
Mechanism of Action: V-ATPase Inhibition
Celangulin V exerts its insecticidal effect by targeting the V-ATPase enzyme, a proton pump crucial for maintaining the electrochemical gradients across membranes in insect midgut cells.[2] This inhibition disrupts essential physiological processes, leading to insect mortality. Studies have indicated that Celangulin V and its analogs may interact with multiple subunits of the V-ATPase complex, including subunits a, H, and B. The following diagram illustrates the proposed mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Insecticidal Activity of Celangulin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the insecticidal properties of Celangulin V, a natural compound with potent activity against various insect pests. The following sections detail the methodologies for evaluating its biological efficacy through lethality assays and elucidating its mechanism of action by targeting key physiological processes in insects.
Introduction to Celangulin V
Celangulin V is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. It exhibits significant insecticidal activity, primarily as a stomach poison, affecting the midgut of susceptible insects, particularly lepidopteran larvae.[1] The primary mode of action of Celangulin V is the inhibition of vacuolar-type H+-ATPase (V-ATPase) in the insect midgut.[1][2][3][4] This inhibition disrupts ion homeostasis and nutrient transport, leading to midgut paralysis, cessation of feeding, and ultimately, insect death.[2][4] Additionally, studies have suggested that Celangulin V may also have secondary effects on Na+/K+-ATPase and neuromuscular synapses.[5][6]
Insect Bioassays for a_nd LC50 Determination
To quantify the insecticidal potency of Celangulin V, standardized bioassays are performed to determine the median lethal dose (LD50) and median lethal concentration (LC50). These values represent the dose or concentration of a substance required to kill 50% of a test population.[7][8]
Target Insect Species
Mythimna separata (oriental armyworm) is a commonly used and sensitive lepidopteran species for evaluating the insecticidal activity of Celangulin V. Other susceptible lepidopteran larvae can also be used.
Protocol: Leaf-Dip Bioassay for LC50 Determination
This method is suitable for assessing the stomach toxicity of Celangulin V.
Materials:
-
Celangulin V
-
Acetone (analytical grade)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., corn or cabbage)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Third-instar larvae of the target insect
-
Fine brush
-
Incubator or environmental chamber (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Celangulin V in acetone.
-
Create a series of graded concentrations (e.g., 50, 100, 200, 400, 800 mg/L) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.
-
A control solution should be prepared with acetone and surfactant in distilled water.
-
-
Leaf Treatment:
-
Excise leaf discs of a uniform size (e.g., 5 cm diameter).
-
Dip each leaf disc into a test solution for 10-30 seconds.
-
Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Line the bottom of each Petri dish with a piece of filter paper.
-
Place one treated leaf disc in each Petri dish.
-
Introduce a set number of third-instar larvae (e.g., 10-20) into each dish using a fine brush.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
-
Incubation and Observation:
-
Place the Petri dishes in an incubator under controlled conditions.
-
Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the mortality data to calculate the LC50 values and their 95% confidence intervals.
-
Protocol: Topical Application for LD50 Determination
This method assesses the contact toxicity of Celangulin V.
Materials:
-
Celangulin V
-
Acetone (analytical grade)
-
Microsyringe or micro-applicator
-
Third-instar larvae of the target insect
-
Petri dishes with a food source
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of graded concentrations of Celangulin V in acetone.
-
-
Application:
-
Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva using a microsyringe.
-
The control group should be treated with acetone only.
-
-
Incubation and Observation:
-
Place the treated larvae in Petri dishes containing a fresh, untreated food source.
-
Incubate under controlled conditions.
-
Record mortality at 24, 48, and 72-hour intervals.
-
-
Data Analysis:
-
Perform probit analysis on the mortality data to calculate the LD50 values (expressed as µg or ng per larva or per gram of body weight) and their 95% confidence intervals.
-
Mechanism of Action: Enzyme Inhibition Assays
The primary insecticidal action of Celangulin V is through the inhibition of V-ATPase in the midgut. It may also have a secondary inhibitory effect on Na+/K+-ATPase.
Protocol: V-ATPase Inhibition Assay
This assay measures the effect of Celangulin V on the activity of V-ATPase isolated from the insect midgut.
Materials:
-
Midguts from fifth-instar larvae of the target insect
-
Homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 30 mM Tris-HCl, 20 mM KCl, 5 mM MgCl2, pH 8.0)
-
ATP (disodium salt)
-
Celangulin V dissolved in DMSO
-
Bafilomycin A1 (positive control, a specific V-ATPase inhibitor)
-
Reagents for measuring inorganic phosphate (Pi) release (e.g., malachite green-based colorimetric assay)
-
Microplate reader
Procedure:
-
Enzyme Preparation (Crude Membrane Fraction):
-
Dissect midguts from the larvae in ice-cold Ringer's solution.
-
Homogenize the midguts in homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction containing the membrane-bound V-ATPase.
-
Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a 96-well microplate, add the assay buffer, the prepared enzyme fraction, and different concentrations of Celangulin V (or DMSO for the control and bafilomycin A1 for the positive control).
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a further defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
-
Data Analysis:
-
Calculate the V-ATPase activity as the amount of Pi released per unit time per unit of protein.
-
Determine the percentage of inhibition for each concentration of Celangulin V.
-
Calculate the IC50 value (the concentration of Celangulin V that inhibits 50% of the enzyme activity).
-
Protocol: Na+/K+-ATPase Inhibition Assay
This assay determines the effect of Celangulin V on Na+/K+-ATPase activity, typically isolated from the insect brain.[5]
Materials:
-
Insect brains
-
Homogenization and assay buffers similar to the V-ATPase assay, but with the addition of NaCl and the absence of specific V-ATPase inhibitors.
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Other reagents as for the V-ATPase assay.
Procedure:
-
Enzyme Preparation:
-
Dissect insect brains and prepare a crude membrane fraction as described for the V-ATPase assay.
-
-
Inhibition Assay:
-
The assay is performed by measuring the difference in ATP hydrolysis in the presence and absence of ouabain.
-
Set up reaction mixtures containing the enzyme preparation, assay buffer with NaCl and KCl, and different concentrations of Celangulin V.
-
A parallel set of reactions should be run in the presence of ouabain to determine the Na+/K+-ATPase-independent ATPase activity.
-
The procedure for incubation and measurement of Pi release is similar to the V-ATPase assay.
-
-
Data Analysis:
-
Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Calculate the percentage of inhibition and the IC50 value for Celangulin V.
-
Electrophysiological Assays: Midgut Transmembrane Potential
Celangulin V's inhibition of V-ATPase is expected to alter the transmembrane potential of insect midgut cells. This can be measured using intracellular microelectrode recording.
Protocol: Intracellular Recording of Midgut Membrane Potential
Materials:
-
Sixth-instar larvae of the target insect
-
Dissection dish with a silicone elastomer base
-
Insect saline solution (e.g., a modified Ringer's solution)
-
Glass microelectrodes (filled with 3 M KCl)
-
Micromanipulator
-
Amplifier and data acquisition system
-
Microscope
-
Celangulin V solution
Procedure:
-
Dissection and Mounting:
-
Dissect a larva in cold saline to isolate the midgut.
-
Cut the midgut longitudinally and pin it flat, luminal side up, in the dissection dish.
-
Continuously perfuse the preparation with fresh saline.
-
-
Microelectrode Impalement:
-
Using a micromanipulator, carefully advance a glass microelectrode to impale an epithelial cell of the midgut.
-
A successful impalement is indicated by a sharp drop in the recorded potential to a stable negative value (the resting membrane potential).
-
-
Recording and Treatment:
-
Record the stable resting membrane potential (apical membrane potential, Vam, or basolateral membrane potential, Vbm, depending on the impalement side).
-
Apply Celangulin V to the saline solution perfusing the midgut.
-
Continuously record the membrane potential to observe any changes (depolarization or hyperpolarization) induced by Celangulin V.
-
-
Data Analysis:
-
Measure the change in membrane potential over time following the application of Celangulin V.
-
Compare the results with control experiments (perfusion with saline and DMSO).
-
Data Presentation
All quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: Insecticidal Activity of Celangulin V against M. separata
| Assay Type | Value (units) | 95% Confidence Interval |
| LC50 (48h) | [Insert Value] (mg/L) | [Insert Interval] |
| LD50 (48h) | [Insert Value] (µ g/larva ) | [Insert Interval] |
Table 2: Enzyme Inhibition by Celangulin V
| Enzyme | IC50 (µM) | 95% Confidence Interval |
| V-ATPase | [Insert Value] | [Insert Interval] |
| Na+/K+-ATPase | [Insert Value] | [Insert Interval] |
Table 3: Effect of Celangulin V on Midgut Transmembrane Potential
| Treatment | Resting Membrane Potential (mV) | Change in Potential (mV) |
| Control | [Insert Value] | [Insert Value] |
| Celangulin V (concentration) | [Insert Value] | [Insert Value] |
Visualizations
Signaling Pathway of Celangulin V in Insect Midgut
Caption: Proposed signaling pathway of Celangulin V in an insect midgut epithelial cell.
Experimental Workflow for LC50 Determination
Caption: Workflow for determining the LC50 of Celangulin V using a leaf-dip bioassay.
Logical Relationship of Celangulin V's Effects
Caption: Logical flow of the physiological effects of Celangulin V leading to insect mortality.
References
- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular recording of single cell action potentials by nanoelectrodes | Stanford Digital Repository [purl.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of biological samples for the recording of electrophysiological signals using high-density micr... [protocols.io]
- 7. Electrophysiological methods for recording synaptic potentials from the NMJ of Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [2502.16088] Electrophysiological Investigation of Insect Pain Threshold [arxiv.org]
Application of Celangulin V in integrated pest management programs.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulin V is a naturally occurring polyol ester insecticide derived from the Chinese bittersweet plant, Celastrus angulatus.[1][2] It has demonstrated significant insecticidal and antifeedant properties against a range of agricultural pests, particularly lepidopteran larvae.[3][4][5] The unique mode of action of Celangulin V, targeting the vacuolar-type H+-ATPase (V-ATPase) in the insect midgut, makes it a promising candidate for use in Integrated Pest Management (IPM) programs, especially in managing resistance to conventional insecticides.[3][6][7] This document provides detailed application notes and protocols based on existing research to guide its investigation and application.
Mechanism of Action
Celangulin V primarily acts as a stomach poison.[1] Upon ingestion by susceptible insect larvae, it targets the V-ATPase H subunit in the apical membrane of midgut cells.[3][6][8] This inhibition disrupts the proton gradient across the membrane, leading to a cascade of physiological effects:
-
Disruption of Midgut Homeostasis: Inhibition of V-ATPase affects intracellular pH, ion homeostasis, and nutrient transport mechanisms.[3][6]
-
Membrane Potential Decay: Celangulin V causes a rapid, dose-dependent decay of the apical membrane potential (Vam) in midgut cells.[3][6]
-
Cellular Damage: This leads to severe damage to the midgut epithelial cells, including vacuolization, disruption of microvilli, and rupture of the plasma membrane, ultimately causing leakage of cellular contents.[4]
-
Physiological Symptoms: Intoxicated insects exhibit symptoms such as excitation, tremors, body fluid loss, melanization, and ultimately, death due to midgut disturbance.[3][4]
Some studies have also suggested that Celangulin V and its analogs may have secondary effects on Na+/K+-ATPase activity and neuromuscular synapses, contributing to the observed neurotoxic symptoms like paralysis and excitation.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Celangulin V and its derivatives against various insect pests.
Table 1: Lethal Dose and Time of Celangulin V against Various Insect Pests
| Insect Species | Parameter | Value | Reference |
| Solenopsis invicta (Red Imported Fire Ant) | LD50 (24h) | 0.046 ng/ant | [11] |
| Solenopsis invicta (Red Imported Fire Ant) | LT50 (0.125 mg/L) | 9.905 h | [11] |
| Solenopsis invicta (Red Imported Fire Ant) | LT95 (0.125 mg/L) | 25.227 h | [11] |
| Mythimna separata (Oriental Armyworm) | KD50 (Celangulin V) | 301.0 µg/g | [12] |
| Mythimna separata (Oriental Armyworm) | KD50 (Derivative b) | 135.9 µg/g | [12] |
| Mythimna separata (Oriental Armyworm) | KD50 (Derivative c) | 101.33 µg/g | [12] |
Table 2: Effect of Celangulin V on Midgut Apical Membrane Potential (Vam) of Mythimna separata Larvae
| Treatment | Time (hours) | Vam (mV, mean ± SD) | Reference |
| Control (DMSO) | 0 | -79.30 ± 7.96 | [3][6] |
| Control (DMSO) | 12 | Stable | [3][6] |
| Celangulin V (25 µg) | 2 | -61.02 ± 12.07 | [3][6] |
| Celangulin V (25 µg) | 4 | -59.47 ± 12.54 | [3][6] |
| Celangulin V (25 µg) | 6 | -51.78 ± 13.02 | [3][6] |
| Celangulin V (25 µg) | 8 | -35.47 ± 10.23 | [3][6] |
| Celangulin V (25 µg) | 12 | -32.18 ± 12.44 | [3][6] |
Table 3: Inhibition of V-ATPase Activity in the Midgut of Mythimna separata by Celangulin V
| Treatment | Concentration | Inhibition Ratio (%) | Reference |
| Celangulin V | 200 µmol/L | 23.41 | [6] |
| Celangulin V | 100 µmol/L | 11.80 | [6] |
| Bafilomycin A1 (Positive Control) | Not specified | 46.05 | [6] |
Experimental Protocols
Insecticidal Bioassay (Stomach Poisoning)
This protocol is adapted from studies evaluating the insecticidal activity of Celangulin V and its derivatives.[12][13][14]
Objective: To determine the median knockdown dose (KD50) or lethal concentration (LC50) of Celangulin V against a target insect pest.
Materials:
-
Third-instar larvae of the target insect (e.g., Mythimna separata).
-
Celangulin V or its derivatives.
-
Solvent (e.g., acetone, DMSO).
-
Fresh host plant leaves (e.g., corn leaves for M. separata).
-
Petri dishes.
-
Micropipette.
Procedure:
-
Prepare a series of concentrations of Celangulin V in the chosen solvent.
-
Punch out leaf discs of a uniform size from the host plant leaves.
-
Apply a known volume (e.g., 1 µL) of each Celangulin V concentration evenly onto the surface of a leaf disc.
-
Allow the solvent to evaporate completely.
-
Place one treated leaf disc into a Petri dish.
-
Introduce one third-instar larva into the Petri dish.
-
Use at least three replicates for each concentration and a control group treated with solvent only.
-
Maintain the Petri dishes under controlled conditions (e.g., 25°C, 75-80% relative humidity, 16:8 h light:dark photoperiod).[6]
-
Record the number of knocked-down or dead larvae at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the KD50 or LC50 values using probit analysis.
Measurement of Midgut Transmembrane Potential
This protocol is based on the methodology used to investigate the effect of Celangulin V on the midgut cells of lepidopteran larvae.[3][6]
Objective: To measure the changes in the apical (Vam) and basolateral (Vbm) membrane potentials of insect midgut cells after exposure to Celangulin V.
Materials:
-
Sixth-instar larvae of the target insect (e.g., Mythimna separata).
-
Celangulin V dissolved in DMSO.
-
Standard insect saline solution.
-
Glass microelectrodes filled with 3 M KCl.
-
High-input impedance electrometer.
-
Micromanipulator.
-
Dissecting microscope.
Procedure:
-
Anesthetize a larva by chilling on ice.
-
Dissect out the midgut and mount it in a perfusion chamber containing standard insect saline.
-
Force-feed the larva with a known amount of Celangulin V (e.g., 25 µg in 1 µL DMSO) or directly add Celangulin V to the saline perfusing the midgut lumen.
-
Under the dissecting microscope, use the micromanipulator to carefully insert a microelectrode into a midgut epithelial cell from the apical side to measure Vam.
-
To measure Vbm, insert the microelectrode from the basolateral side.
-
Record the membrane potential readings at different time points after treatment.
-
Use a control group treated with DMSO only.
V-ATPase Activity Assay
This protocol is designed to determine the inhibitory effect of Celangulin V on V-ATPase activity in the insect midgut.[6]
Objective: To quantify the inhibition of V-ATPase activity by Celangulin V.
Materials:
-
Midguts from the target insect larvae.
-
Celangulin V.
-
Bafilomycin A1 (a known V-ATPase inhibitor, as a positive control).
-
Buffer solutions for enzyme extraction and assay.
-
ATP solution.
-
Reagents for measuring inorganic phosphate (Pi) release (e.g., malachite green-based colorimetric assay).
-
Spectrophotometer.
Procedure:
-
Dissect out the midguts from the larvae and homogenize them in an appropriate buffer to prepare a crude enzyme extract.
-
Centrifuge the homogenate to obtain the microsomal fraction containing the V-ATPase.
-
Pre-incubate the enzyme preparation with different concentrations of Celangulin V, Bafilomycin A1, or a control solution for a specific time.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
Calculate the V-ATPase activity as the amount of Pi released per unit time per unit of protein.
-
Determine the percentage of inhibition for each concentration of Celangulin V compared to the control.
Visualizations
Caption: Signaling pathway of Celangulin V in an insect midgut cell.
Caption: Workflow for an insecticidal bioassay of Celangulin V.
References
- 1. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae [mdpi.com]
- 7. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of the mixture of celangulin Ⅳ and Ⅴ from Celastrus angulatus Max. on excitatory junction potentials of Drosophila melanogaster larvae-SciEngine [sciengine.com]
- 11. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Effect of Celangulin V on Insect Midgut Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celangulin V is a natural insecticidal compound isolated from the root bark of Celastrus angulatus. Its primary mode of action involves the targeting of the insect midgut, making it a promising candidate for the development of novel bio-pesticides. These application notes provide a comprehensive set of protocols to study the detailed effects of Celangulin V on insect midgut cells, from initial cytotoxicity assessment to the elucidation of the underlying molecular mechanisms.
Celangulin V has been identified as a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase) in the apical membrane of midgut cells of susceptible lepidopteran larvae, such as Mythimna separata[1][2][3][4]. This inhibition disrupts the proton gradient, leading to a decay in the apical membrane potential, an increase in intracellular pH, and a disruption of ion homeostasis[1][2][3][4]. The downstream consequences of V-ATPase inhibition include severe cellular damage, characterized by cytoplasmic vacuolization, disruption of microvilli, mitochondrial swelling, and ultimately, cell lysis and insect mortality[5][6][7].
These protocols will guide researchers in performing a battery of assays to quantitatively and qualitatively assess the impact of Celangulin V on insect midgut cells.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of Celangulin V on Insect Midgut Cells (MTT Assay)
| Celangulin V Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |
| 0 (Control) | 100 ± 5.2 | |
| 1 | 85 ± 4.1 | |
| 5 | 62 ± 3.5 | |
| 10 | 48 ± 2.9 | |
| 25 | 25 ± 1.8 | |
| 50 | 10 ± 1.2 |
Table 2: Induction of Apoptosis by Celangulin V (Annexin V-FITC/PI Staining)
| Celangulin V Concentration (µg/mL) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 15.4 ± 1.8 | 5.2 ± 0.9 |
| 25 | 35.2 ± 2.5 | 12.8 ± 1.5 |
| 50 | 48.9 ± 3.1 | 25.6 ± 2.2 |
Table 3: Effect of Celangulin V on Mitochondrial Membrane Potential (JC-1 Assay)
| Celangulin V Concentration (µg/mL) | Red/Green Fluorescence Ratio (Mean ± SD) | % Depolarization (Compared to Control) |
| 0 (Control) | 8.5 ± 0.9 | 0 |
| 10 | 5.2 ± 0.6 | 38.8 |
| 25 | 2.8 ± 0.4 | 67.1 |
| 50 | 1.5 ± 0.2 | 82.4 |
Table 4: Reactive Oxygen Species (ROS) Generation Induced by Celangulin V (DCFH-DA Assay)
| Celangulin V Concentration (µg/mL) | Relative Fluorescence Units (RFU) (Mean ± SD) | Fold Increase in ROS (Compared to Control) |
| 0 (Control) | 1000 ± 150 | 1.0 |
| 10 | 2500 ± 210 | 2.5 |
| 25 | 4800 ± 350 | 4.8 |
| 50 | 7200 ± 480 | 7.2 |
Mandatory Visualizations
Caption: Proposed signaling pathway of Celangulin V in insect midgut cells.
Caption: General experimental workflow for studying Celangulin V's effects.
Experimental Protocols
Primary Culture of Insect Midgut Cells
This protocol describes the establishment of primary cell cultures from the midgut of lepidopteran larvae.
Materials and Reagents:
-
Lepidopteran larvae (e.g., Mythimna separata)
-
70% ethanol
-
Sterile insect saline solution
-
Grace's Insect Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution (penicillin, streptomycin, amphotericin B)
-
Sterile dissecting tools
-
Sterile Petri dishes
-
24-well cell culture plates
-
Inverted microscope
Procedure:
-
Surface sterilize the larvae by immersing them in 70% ethanol for 1-2 minutes, followed by three rinses in sterile insect saline.
-
In a sterile Petri dish, dissect the larvae under a stereomicroscope to isolate the midgut.
-
Remove the peritrophic membrane and gut contents.
-
Wash the isolated midguts three times with sterile insect saline containing antibiotics.
-
Transfer the cleaned midguts to a fresh Petri dish containing a small volume of supplemented Grace's Insect Medium.
-
Mince the midgut tissue into small fragments using sterile scalpels.
-
Transfer the tissue fragments and medium to a 15 mL conical tube and gently pipette up and down to further dissociate the cells.
-
Allow the larger tissue fragments to settle for 5-10 minutes.
-
Carefully collect the supernatant containing the dissociated cells and transfer it to the wells of a 24-well plate.
-
Add fresh supplemented medium to each well.
-
Incubate the plate at 25-27°C.
-
Monitor the cell attachment and growth daily using an inverted microscope.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials and Reagents:
-
Cultured insect midgut cells in a 96-well plate
-
Celangulin V stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the insect midgut cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Celangulin V in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of Celangulin V. Include a vehicle control (medium with the same concentration of solvent used for Celangulin V).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 25-27°C.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 25-27°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials and Reagents:
-
Cultured insect midgut cells
-
Celangulin V
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat the cells with different concentrations of Celangulin V for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials and Reagents:
-
Cultured insect midgut cells
-
Celangulin V
-
JC-1 Assay Kit (containing JC-1 dye and assay buffer)
-
Culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable culture plate (e.g., 24-well plate or black-walled 96-well plate for fluorescence reading).
-
Treat the cells with Celangulin V for the desired time.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Remove the treatment medium and wash the cells once with assay buffer or PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 25-27°C in the dark.
-
Remove the staining solution and wash the cells twice with assay buffer.
-
Add fresh assay buffer or medium to the wells.
-
Measure the fluorescence.
-
For a microplate reader: Measure red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm). The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.
-
For a fluorescence microscope: Healthy cells will show red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescent cytoplasm (JC-1 monomers).
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials and Reagents:
-
Cultured insect midgut cells
-
Celangulin V
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black-walled 96-well plate.
-
Treat the cells with Celangulin V for the desired time.
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30-60 minutes at 25-27°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
Materials and Reagents:
-
Cultured insect midgut cells
-
Celangulin V
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Celangulin V, then harvest and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, using a loading control (e.g., actin) for normalization.
References
- 1. Primary culture of insect midgut cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary culture of insect midgut cells [biblio.ugent.be]
- 3. par.nsf.gov [par.nsf.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Identifying the Molecular Target of Celangulin V
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Celangulin V is a sesquiterpenoid polyester isolated from Celastrus angulatus that exhibits significant insecticidal properties.[1] Its primary mode of action involves the disruption of the digestive system in susceptible insects, particularly lepidopteran larvae.[2] Understanding the precise molecular target of Celangulin V is crucial for elucidating its mechanism of action, optimizing its insecticidal activity, and developing novel bio-pesticides.[3] These application notes provide a detailed overview of the methods used to identify the molecular target of Celangulin V, with a focus on affinity-based proteomics approaches. The primary target identified for Celangulin V is the vacuolar H+-ATPase (V-ATPase), an essential enzyme for maintaining pH homeostasis in insect midgut cells.[4][5]
1. Overview of Target Identification Strategies
The identification of protein targets for small molecules, a process often referred to as target deconvolution, is a critical step in drug discovery and chemical biology.[6] Several strategies can be employed, broadly categorized as affinity-based and label-free methods.[7]
-
Affinity-Based Methods: These techniques rely on the specific interaction between the small molecule (ligand) and its protein target. A modified version of the small molecule, containing a linker and an affinity tag (e.g., biotin), is used to "fish out" the target protein from a complex biological sample like a cell lysate.[7][8]
-
Photoaffinity Labeling: This is a powerful affinity-based technique where a photo-reactive group is incorporated into the small molecule probe.[9] Upon UV irradiation, the probe covalently crosslinks to its binding partner, allowing for stringent purification and identification.[9]
-
Label-Free Methods: These approaches detect the interaction between a small molecule and its target without requiring modification of the compound. Examples include Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA), which measure changes in protein stability upon ligand binding.[7][10][11]
For Celangulin V, affinity chromatography has been successfully applied to identify its binding partners in the midgut of Mythimna separata larvae.[2][12]
2. Data Presentation
Table 1: Potential Binding Proteins of Celangulin V Identified by Affinity Chromatography
This table summarizes the proteins isolated from the midgut of Mythimna separata larvae using a Celangulin V-coupled Sepharose 4B affinity column.[2][12]
| Protein Name | Proposed Function/Relevance |
| V-ATPase | Primary target; involved in energizing the plasma membrane.[2][4] |
| Aminopeptidase N (APN) | A known receptor for some insecticidal toxins. |
| Actin | Cytoskeletal protein; may be involved in cellular defense. |
| Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | A metabolic enzyme with various non-glycolytic functions. |
| Thioredoxin peroxidase (TPx) | Involved in antioxidant defense. |
| Zinc finger protein | Involved in transcriptional regulation. |
| SUMO E3 ligase RanBP2 | Regulates protein sumoylation. |
| Transmembrane protein 1 | Function to be determined in this context. |
Table 2: Inhibitory Effect of Celangulin V on V-ATPase Activity
This table presents hypothetical quantitative data on the inhibition of V-ATPase by Celangulin V, which can be determined through an in vitro enzyme activity assay.
| Celangulin V Concentration (µM) | V-ATPase Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 0.1 | 85 | ± 5.1 |
| 1 | 52 | ± 3.8 |
| 10 | 21 | ± 2.9 |
| 100 | 5 | ± 1.5 |
3. Experimental Protocols
3.1. Protocol 1: Affinity Chromatography for Celangulin V Target Pulldown
This protocol describes the enrichment of Celangulin V binding proteins from insect midgut lysate.
Materials:
-
Celangulin V
-
CNBr-activated Sepharose 4B
-
6-aminoacetic acid
-
Insect midgut tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high concentration of free Celangulin V, or a low pH buffer like 0.1 M glycine-HCl pH 2.5)
-
Bradford assay reagent
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (e.g., LC/Q-TOF-MS)
Procedure:
-
Ligand Synthesis: Synthesize a Celangulin V derivative with a linker, such as Celangulin V-6-aminoacetic acid ester, to enable coupling to the affinity matrix.[2][12]
-
Affinity Matrix Preparation: Couple the Celangulin V-linker derivative to CNBr-activated Sepharose 4B according to the manufacturer's instructions.
-
Protein Lysate Preparation: Homogenize insect midgut tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins. Determine the protein concentration using a Bradford assay.
-
Affinity Purification:
-
Incubate the protein lysate with the Celangulin V-coupled Sepharose beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with uncoupled Sepharose beads.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using an appropriate elution buffer. Competitive elution with a high concentration of free Celangulin V is preferred to specifically elute binding partners.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands of interest and identify them using mass spectrometry.
-
3.2. Protocol 2: V-ATPase Activity Assay
This protocol measures the effect of Celangulin V on the enzymatic activity of V-ATPase.
Materials:
-
Purified or enriched V-ATPase enzyme preparation
-
Celangulin V
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 50 mM KCl)
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Prepare a series of dilutions of Celangulin V in the assay buffer.
-
In a 96-well plate, add the V-ATPase preparation to each well.
-
Add the different concentrations of Celangulin V to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature. Include a control with no Celangulin V.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the percentage of V-ATPase activity relative to the control for each concentration of Celangulin V.
4. Visualizations
4.1. Workflow for Affinity Chromatography
Caption: Workflow for identifying Celangulin V binding proteins.
4.2. Signaling Pathway of Celangulin V Action
Caption: Celangulin V's inhibitory effect on V-ATPase.
4.3. Workflow for Photoaffinity Labeling
Caption: General workflow for photoaffinity labeling.
References
- 1. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 4. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Cutting-Edge Techniques in Protein Target Identification - PharmaFeatures [pharmafeatures.com]
- 11. bohrium.com [bohrium.com]
- 12. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Celangulin V with V-ATPase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interaction between the natural insecticidal compound Celangulin V and its target, the Vacuolar-type H+-ATPase (V-ATPase), using molecular docking techniques. This document outlines the theoretical background, experimental protocols, data interpretation, and visualization methods pertinent to this specific protein-ligand interaction.
Introduction to Celangulin V and V-ATPase Interaction
Celangulin V is a natural sesquiterpenoid polyester isolated from the plant Celastrus angulatus. It exhibits significant insecticidal properties, primarily by targeting the V-ATPase in the midgut cells of insects[1]. V-ATPase is a multi-subunit proton pump crucial for maintaining the high alkaline environment of the insect midgut, which is essential for digestion and nutrient absorption[2][3]. By inhibiting V-ATPase, Celangulin V disrupts this delicate pH balance, leading to a cascade of physiological effects, including cessation of feeding, paralysis, and ultimately, insect death[1].
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, it is an invaluable tool for understanding how Celangulin V binds to the V-ATPase at an atomic level, elucidating its mechanism of action, and providing a rational basis for the design of novel, more potent analogues.
Studies have shown that Celangulin V acts as a competitive inhibitor of ATP hydrolysis at the V-ATPase, suggesting it binds at or near the ATP binding site within the catalytic V1 domain[1][4]. Specifically, the A and B subunits of the V1 domain, which form the catalytic core, are implicated as a primary target[1][4].
Quantitative Data Summary
The following table summarizes the known quantitative data for the inhibitory effect of Celangulin V on V-ATPase activity. This data is critical for validating the results of molecular docking studies.
| Compound | Target Enzyme | Organism | Inhibition Type | IC50 | Ki | Reference |
| Celangulin V | V-ATPase (TSCA-B complex) | Mythimna separata | Competitive | 69.8 µM | 10.0 µM | [1] |
Signaling Pathway of Celangulin V Action
The inhibitory action of Celangulin V on V-ATPase triggers a downstream cascade of events within the insect midgut epithelial cells. The following diagram illustrates this proposed signaling pathway.
Caption: Celangulin V inhibits V-ATPase, leading to gut cell damage.
Experimental Protocols
This section provides detailed protocols for performing a molecular docking study of Celangulin V with insect V-ATPase.
Overview of the Molecular Docking Workflow
The following diagram outlines the major steps involved in the computational workflow.
Caption: Workflow for Celangulin V - V-ATPase molecular docking.
Protocol 1: V-ATPase Structure Preparation
Objective: To obtain and prepare a suitable 3D structure of the insect V-ATPase for docking.
Materials:
-
Computer with internet access.
-
Protein sequence of the target V-ATPase subunits (e.g., from Mythimna separata) obtained from a database like NCBI.
-
Software for homology modeling (e.g., SWISS-MODEL server).
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera).
Methodology:
-
Structure Acquisition:
-
Search the Protein Data Bank (PDB) for an experimentally determined structure of an insect V-ATPase. As of late 2025, a complete insect V-ATPase structure may not be available.
-
In the absence of an experimental structure, homology modeling is required. A suitable template is the V1-ATPase structure from Thermus thermophilus (PDB ID: 3W3A), which shares significant sequence identity with insect V-ATPase subunits A and B[1].
-
-
Homology Modeling (if required):
-
Navigate to the SWISS-MODEL web server.
-
Input the FASTA sequences of the Mythimna separata V-ATPase A and B subunits.
-
SWISS-MODEL will automatically search for suitable templates. Select the best template (e.g., 3W3A) based on sequence identity, coverage, and QMEAN score.
-
Initiate the model building process.
-
Download the resulting PDB file of the homology model.
-
-
Protein Preparation:
-
Open the PDB file (either experimental or homology model) in a molecular visualization tool like PyMOL.
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add polar hydrogens to the protein structure. Most molecular docking software requires this for correct charge and hydrogen bond calculations.
-
Repair any missing side chains or loops if necessary, using tools available in the software.
-
Save the cleaned, hydrogen-added protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools or the PyRx interface.
-
Protocol 2: Ligand Preparation
Objective: To generate a 3D, energy-minimized structure of Celangulin V.
Materials:
-
2D structure or SMILES string of Celangulin V.
-
Software for 3D structure generation and energy minimization (e.g., Avogadro, PyRx, Open Babel).
Methodology:
-
Obtain Ligand Structure:
-
Draw the 2D structure of Celangulin V in a chemical drawing program or obtain its SMILES string from a database like PubChem.
-
-
Generate 3D Coordinates:
-
Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure (SDF or MOL2 format).
-
-
Energy Minimization:
-
Perform energy minimization on the 3D structure using a force field like MMFF94 or UFF. This step is crucial to obtain a low-energy, realistic conformation of the ligand.
-
-
Save in Docking Format:
-
Convert the energy-minimized ligand structure to the PDBQT format. This process assigns partial charges and defines rotatable bonds, which the docking algorithm will explore.
-
Protocol 3: Molecular Docking with AutoDock Vina
Objective: To predict the binding pose and affinity of Celangulin V to the V-ATPase active site.
Materials:
-
Prepared V-ATPase protein structure in PDBQT format.
-
Prepared Celangulin V ligand structure in PDBQT format.
-
AutoDock Vina software.
-
A text editor for creating a configuration file.
Methodology:
-
Define the Binding Site (Grid Box):
-
Since Celangulin V is a competitive inhibitor of ATP, the binding site is the ATP binding pocket located at the interface of the A and B subunits[1].
-
In your visualization software, identify the key residues of the ATP binding site. In the M. separata model, residue K437 of subunit A is implicated as a key interaction point[1].
-
Define a grid box that encompasses this entire binding pocket. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box in Ångstroms.
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Enter the paths to your receptor and ligand files, and the grid box parameters, as follows:
-
-
Run the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command: vina --config conf.txt --log celangulinV_docking_log.txt
-
-
Analyze the Output:
-
AutoDock Vina will generate an output PDBQT file (celangulinV_docking_results.pdbqt) containing the predicted binding poses (typically 9), ranked by their binding affinity (in kcal/mol).
-
The log file (celangulinV_docking_log.txt) will contain the binding affinity scores and RMSD values for each pose. The most negative binding affinity score represents the most favorable binding pose.
-
Protocol 4: Visualization and Interpretation of Results
Objective: To visualize the docked poses and analyze the specific molecular interactions.
Materials:
-
Original protein PDB file.
-
Docking output PDBQT file.
-
Molecular visualization software (PyMOL is recommended).
Methodology:
-
Load Structures into PyMOL:
-
Open PyMOL.
-
Load the original protein PDB file.
-
Load the docking output PDBQT file. This will display all the predicted binding poses of Celangulin V within the protein's active site.
-
-
Focus on the Best Pose:
-
Use the object menu in PyMOL to select and display only the first (best-scoring) pose.
-
-
Visualize the Binding Site:
-
Center the view on the ligand.
-
Select and display the protein residues within a 4-5 Å radius of the ligand to visualize the binding pocket.
-
-
Identify Interactions:
-
Use PyMOL's analysis tools (e.g., the "find polar contacts" command) to identify hydrogen bonds between Celangulin V and the V-ATPase.
-
Visually inspect the pose to identify hydrophobic interactions, pi-stacking, and other non-covalent interactions.
-
Compare the identified interacting residues with known key residues of the ATP binding site (e.g., K437) to validate the docking result.
-
-
Generate Publication-Quality Images:
-
Use PyMOL's rendering capabilities to create high-quality images of the protein-ligand complex, highlighting the key interactions.
-
Logical Relationships in the Study
This diagram illustrates the conceptual framework connecting the key components of this research topic.
Caption: Interconnections between concepts in Celangulin V research.
References
- 1. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The insect V-ATPase, a plasma membrane proton pump energizing secondary active transport: molecular analysis of electrogenic potassium transport in the tobacco hornworm midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of Novel Celangulin V Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of novel Celangulin V derivatives, detailing experimental protocols, summarizing quantitative biological activity data, and visualizing the underlying molecular interactions. Celangulin V, a natural insecticidal compound, serves as a promising scaffold for the development of new biorational pesticides.[1][2] Structural modifications, particularly at the C-6 position, have been shown to significantly influence its insecticidal potency.[1][3]
I. Data Presentation: Insecticidal Activity of Celangulin V Derivatives
The following tables summarize the insecticidal activity of various semi-synthesized Celangulin V derivatives against the third-instar larvae of Mythimna separata.
Table 1: Insecticidal Activity of C-6 Substituted Ester Derivatives of Celangulin V [1][2]
| Compound | Substituent at C-6 | Mortality (%) at 10 mg/mL | Relative Activity to Celangulin V |
| Celangulin V | -OH | 66.7 | - |
| 1.1 | Acetyl | 75.0 | Higher |
| 1.2 | Propionyl | 83.3 | Higher |
| 1.3 | Butyryl | 58.3 | Lower |
| 1.4 | Isobutyryl | 50.0 | Lower |
| 1.5 | Valeryl | 0 | Inactive |
| 1.6 | Isovaleryl | 0 | Inactive |
| 1.7 | Pivaloyl | 41.7 | Lower |
| 1.8 | Benzoyl | 33.3 | Lower |
| 1.9 | Cinnamoyl | 0 | Inactive |
| 1.10 | 2-Phenylacetyl | 0 | Inactive |
Table 2: Insecticidal Activity of Nitrogenous Derivatives of Celangulin V [4]
| Compound | Description | KD50 (µg/g) | Relative Activity to Celangulin V |
| Celangulin V | - | Not specified | - |
| 1-6 | Nitrogenous derivative | 231.2 | Higher |
| 2-13 | Nitrogenous derivative | Not specified | Lower |
| 2-14 | Nitrogenous derivative | Not specified | Lower |
Note: A lower KD50 value indicates higher insecticidal activity.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the semi-synthesis and evaluation of Celangulin V derivatives.
A. General Synthesis of C-6 Ester Derivatives[1]
This protocol describes the esterification of the C-6 hydroxyl group of Celangulin V.
1. Materials and Reagents:
-
Celangulin V
-
Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride) or carboxylic acid
-
Pyridine (dry)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, dry)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)
2. Procedure for Synthesis using Acid Anhydrides (e.g., Compounds 1.1, 1.2):
-
Dissolve Celangulin V (0.15 mmol) in dry pyridine (20 mL).
-
Add the corresponding acid anhydride (1 mL).
-
Stir the mixture overnight at room temperature.
-
Pour the reaction mixture into saturated ammonium chloride solution (40 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
3. Procedure for Synthesis using Carboxylic Acids with DCC/DMAP (e.g., Compounds 1.4, 1.5):
-
Dissolve Celangulin V (0.15 mmol) and the corresponding carboxylic acid in dry DCM.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
B. Characterization of Synthesized Derivatives[1][2]
The structures of the newly synthesized derivatives are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectra are recorded on a spectrometer (e.g., Bruker AM-500) using CDCl3 as the solvent and TMS as the internal standard.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compounds.
-
Infrared Spectroscopy (IR): IR spectra are recorded on an FT-IR spectrometer using KBr disks to identify functional groups.
C. Bioassay for Insecticidal Activities[1]
This protocol details the method for evaluating the stomach toxicity of Celangulin V derivatives against Mythimna separata larvae.
1. Preparation of Test Samples:
-
Dissolve the test compounds (10 mg) in acetone (1 mL).
-
Use acetone as a negative control and a solution of Celangulin V as a positive control.
2. Treatment of Leaf Discs:
-
Cut fresh wheat leaf discs to a known area (e.g., 0.5 cm x 0.5 cm).
-
Apply 1 µL of the test sample solution onto each leaf disc.
3. Insect Feeding and Observation:
-
Place one treated leaf disc into a petri dish containing one third-instar larva of Mythimna separata.
-
Maintain the petri dishes at appropriate temperature and humidity.
-
Record the mortality rate after a specific period (e.g., 24-72 hours).
III. Visualizations: Workflows and Pathways
A. Experimental Workflow for Semi-Synthesis and Evaluation
The following diagram illustrates the general workflow from the starting material, Celangulin V, to the final biological evaluation of the synthesized derivatives.
Caption: General workflow for the semi-synthesis and evaluation of Celangulin V derivatives.
B. Proposed Molecular Mechanism of Action
Celangulin V and its active derivatives are believed to exert their insecticidal effect by targeting the Vacuolar-type H+-ATPase (V-ATPase) in insect midgut epithelial cells.[5][6][7] This enzyme is crucial for maintaining the high pH of the midgut lumen in lepidopteran larvae.
Caption: Proposed mechanism of V-ATPase inhibition by Celangulin V derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and insecticidal activities of novel nitrogenous derivatives of celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Celangulin V Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Celangulin V derivatives. The information is based on established experimental protocols and aims to address common challenges encountered during the synthesis process, thereby helping to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of Celangulin V derivatives and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the reaction time or temperature. Ensure all reagents are fresh and anhydrous, especially solvents like pyridine and THF.[1][2] |
| Degradation of starting material. | Celangulin V is a complex natural product and may be sensitive to harsh reaction conditions. Use mild reaction conditions where possible. For reactions involving anhydrides, ensure the reaction is run at room temperature.[1] | |
| Inefficient purification. | Optimize the column chromatography conditions. A gradient elution of petroleum ether and ethyl acetate is commonly used.[1][3] Ensure the silica gel is of the appropriate mesh size (e.g., 200-300 mesh).[1][3] | |
| Presence of Multiple Side Products | Non-specific reactions. | Use a more selective catalyst or coupling agent. For esterifications, the use of DCC as a condensation agent with a catalytic amount of DMAP can improve selectivity.[1][3] |
| Impure starting materials. | Ensure the starting Celangulin V is of high purity. Impurities can lead to unwanted side reactions. | |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct | Precipitation of DCU in the reaction mixture. | After the reaction is complete, filter the reaction mixture to remove the precipitated DCU before workup.[3] |
| Co-elution with the desired product. | DCU can sometimes be difficult to separate by column chromatography. Consider washing the organic extract with a dilute acid solution (e.g., 1% HCl) to protonate any remaining DCC and facilitate its removal. | |
| Hydrolysis of Ester Groups | Presence of water in the reaction or workup. | Use anhydrous solvents and reagents. During the workup, ensure the washing steps with aqueous solutions are performed quickly and efficiently. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the esterification of Celangulin V at the C-6 position?
A1: A common method involves reacting Celangulin V with a carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dry solvent like methylene chloride or pyridine at room temperature. The reaction is typically stirred overnight and monitored by TLC.[1][3]
Q2: How can I synthesize ether derivatives of Celangulin V at the C-6 position?
A2: Ether derivatives can be synthesized by reacting Celangulin V with an appropriate alkyl halide in the presence of a base like sodium hydride (NaH) in a dry solvent such as tetrahydrofuran (THF). The reaction is typically initiated at room temperature.[2]
Q3: What are the key analytical techniques used to confirm the structure of synthesized Celangulin V derivatives?
A3: The structures of new derivatives are typically confirmed using a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS), often using Electrospray Ionization (ESI-MS).[1][2][4]
Q4: How is the reaction progress typically monitored?
A4: The progress of the reaction is most commonly monitored by Thin Layer Chromatography (TLC).[1][3] This allows for a quick and effective way to observe the consumption of the starting material and the formation of the product.
Q5: What is the purpose of adding methanol at the end of some reactions?
A5: Methanol is often added to quench the reaction, particularly when reactive reagents like anhydrides or DCC are used.[1][3] It reacts with any excess reagent to prevent it from interfering with the workup and purification process.
Quantitative Data Summary
The following tables summarize the yields and biological activities of various synthesized Celangulin V derivatives.
Table 1: Synthesis Yields of C-6 Ester Derivatives of Celangulin V
| Compound | R Group | Reagents | Yield (%) |
| 1.1 | -COCH₃ | Acetic anhydride, Pyridine | Not specified |
| 1.2 | -COCH₂CH₃ | Propionic anhydride, Pyridine | Not specified |
| 1.3 | -CO(CH₂)₂CH₃ | n-Butyric anhydride, Pyridine | Not specified |
| 1.4 | -CO(CH₂)₃CH₃ | n-Valeric acid, DCC, DMAP | Not specified |
| 1.5 | -CO(CH₂)₄CH₃ | n-Hexanoic acid, DCC, DMAP | Not specified |
| 1.6 | -CO(CH₂)₅CH₃ | n-Heptanoic acid, DCC, DMAP | Not specified |
| 1.7 | -COPh | Benzoic anhydride, Pyridine | Not specified |
| 1.8 | -COCH₂Ph | Phenylacetic acid, DCC, DMAP | Not specified |
| 1.9 | -CO(p-Cl)Ph | p-Chlorobenzoic acid, DCC, DMAP | Not specified |
| 1.10 | -CO(p-NO₂)Ph | p-Nitrobenzoic acid, DCC, DMAP | Not specified |
Yields were not optimized in the cited study.[1]
Table 2: Insecticidal Activity of C-6 Ester Derivatives against Mythimna separata
| Compound | Mortality (%) at 10 mg/mL |
| Celangulin V | - |
| 1.1 | 75.0 |
| 1.2 | 83.3 |
| 1.3 | Lower than Celangulin V |
| 1.4 | Lower than Celangulin V |
| 1.5 | No activity |
| 1.6 | No activity |
| 1.7 | Lower than Celangulin V |
| 1.8 | Lower than Celangulin V |
| 1.9 | No activity |
| 1.10 | No activity |
Data from Zhang et al., 2011.[1][4][5]
Table 3: Synthesis and Insecticidal Activity of C-6 Ether Derivatives of Celangulin V
| Compound | R Group | Yield (%) | KD₅₀ (µg/g) |
| Celangulin V | -OH | - | 301.0 |
| a | -OCH₃ | Not specified | 445.3 |
| b | -OCH₂CH₃ | Not specified | 135.9 |
| c | -O(CH₂)₂CH₃ | Not specified | 101.3 |
| d | -O(CH₂)₃CH₃ | Not specified | 966.6 |
| e | -O(CH₂)₄CH₃ | Not specified | No activity |
| f | -OCH₂CH=CH₂ | Not specified | 169.0 |
Yields were not optimized in the cited study.[2]
Detailed Experimental Protocols
Synthesis of 6-Acyloxy Derivatives of Celangulin V (e.g., Compound 1.1)
-
Reaction Setup: Dissolve Celangulin V (0.100 g, 0.15 mmol) in dry pyridine (20 mL).
-
Reagent Addition: Add acetic anhydride (1 mL) to the solution.
-
Reaction: Stir the mixture overnight at room temperature.
-
Monitoring: Check for the completion of the reaction using TLC.
-
Quenching: Add methanol (1 mL) to quench the reaction.
-
Workup: Add water (50 mL) to the mixture and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the ethyl acetate layers and wash with water (30 mL) and saturated sodium chloride solution (5 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the residue by column chromatography on silica gel (200-300 mesh) using a gradient of petroleum ether and ethyl acetate as the eluent to yield compound 1.1.[1]
Synthesis of 6-Ether Derivatives of Celangulin V (e.g., Compound a)
-
Reaction Setup: Dissolve Celangulin V (100 mg, 0.15 mmol) in dry THF (10 mL) at room temperature.
-
Base Addition: Add NaH (24 mg, >0.3 mmol) to the solution and stir for 10 minutes.
-
Reagent Addition: Add methyl iodide (1 mL) dropwise to the mixture at room temperature.
-
Reaction: Stir for 30 minutes.
-
Workup: Pour the reaction mixture into 40 mL of saturated ammonium chloride solution and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined ethyl acetate layers with saturated sodium chloride solution (5 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Separate the product by silica gel column chromatography with a gradient of light petroleum ether and ethyl acetate.[2]
Visualizations
References
- 1. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Structural Elucidation of Celangulin V
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the structural elucidation of Celangulin V and related β-dihydroagarofuran sesquiterpenoids.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the experimental process of determining the structure of Celangulin V.
1. NMR Spectral Analysis
Problem: Overlapping signals in the 1H NMR spectrum, particularly in the aliphatic region, making unambiguous assignments difficult.
Possible Cause: The complex polycyclic structure of Celangulin V, with numerous stereocenters, leads to a crowded proton NMR spectrum where many signals have similar chemical shifts and coupling patterns.
Suggested Solutions:
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons, aiding in the assignment of both 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule. For medium-sized molecules like Celangulin V, ROESY can be more effective as it avoids the issue of zero or negative NOE enhancements.[1][2]
-
-
Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl3, C6D6, CD3OD) can induce small changes in chemical shifts, which may resolve overlapping signals.
-
Chemical Derivatization: Acetylation or esterification of free hydroxyl groups can shift the signals of nearby protons, helping to resolve ambiguities.
Problem: Difficulty in determining the relative stereochemistry of the numerous chiral centers.
Possible Cause: The rigid tricyclic core of the β-dihydroagarofuran skeleton can lead to ambiguous NOE/ROE correlations, and small coupling constants may not be sufficient to definitively assign stereochemical relationships.
Suggested Solutions:
-
Detailed NOESY/ROESY Analysis: A thorough analysis of all cross-peaks in the NOESY or ROESY spectrum is critical. The presence or absence of specific correlations can provide strong evidence for the relative orientation of substituents. For example, a strong NOE between a methyl group and a proton on the ring can define their syn or anti relationship.
-
J-based Configurational Analysis: Careful measurement of proton-proton coupling constants (3JHH) from a high-resolution 1D 1H NMR spectrum can provide information about dihedral angles based on the Karplus equation, which can help to deduce the relative stereochemistry.
-
Comparison with Related Known Compounds: The NMR data of Celangulin V can be compared with those of other known β-dihydroagarofuran sesquiterpenoids to find conserved spectral patterns that can aid in stereochemical assignments.
2. X-ray Crystallography
Problem: Difficulty in obtaining single crystals of Celangulin V suitable for X-ray diffraction.
Possible Cause: The complex and somewhat flexible nature of the ester side chains, as well as potential polymorphism, can hinder the formation of well-ordered crystals.
Suggested Solutions:
-
Systematic Crystallization Screening: A wide range of crystallization conditions should be screened, varying parameters such as:
-
Solvent systems: Try a variety of solvents and solvent mixtures with different polarities.
-
Precipitating agents: Use different precipitants to induce crystallization.
-
Temperature: Attempt crystallization at different temperatures (e.g., room temperature, 4°C).
-
Evaporation rate: Control the rate of solvent evaporation (slow evaporation is often preferred).
-
-
Co-crystallization: Attempting to co-crystallize Celangulin V with a small, rigid molecule can sometimes promote the formation of a well-ordered crystal lattice.
-
Seed Crystals: If microcrystals are obtained, they can be used as seeds to grow larger, higher-quality single crystals.
-
Derivative Crystallization: If Celangulin V itself proves difficult to crystallize, preparing a crystalline derivative (e.g., a heavy-atom derivative) might be a viable alternative.
3. Mass Spectrometry
Problem: Ambiguous fragmentation patterns in the mass spectrum, making it difficult to confirm the structure.
Possible Cause: The multiple ester groups in Celangulin V can lead to complex fragmentation pathways.
Suggested Solutions:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the accurate mass and elemental composition of the molecular ion and key fragment ions. This can help to confirm the molecular formula and the composition of the fragments.[3]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to isolate the molecular ion and induce its fragmentation. Analyzing the daughter ions can provide valuable information about the connectivity of the different ester groups.
-
Comparison with In Silico Fragmentation: Use computational tools to predict the fragmentation pattern of the proposed structure and compare it with the experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic 1H and 13C NMR signals for the β-dihydroagarofuran skeleton of Celangulin V?
A1: The β-dihydroagarofuran core has several characteristic signals. In the 1H NMR spectrum, one would typically observe signals for the methyl groups on the core, protons adjacent to oxygenated carbons, and protons of the decalin ring system. In the 13C NMR spectrum, characteristic signals include those for the quaternary carbons of the dihydroagarofuran core, carbons bearing hydroxyl and ester groups, and the carbons of the various ester substituents. For specific chemical shift values, please refer to the data tables below.
Q2: How can I confirm the absolute stereochemistry of Celangulin V?
A2: While NMR and X-ray crystallography of the natural product itself can determine the relative stereochemistry, confirming the absolute configuration often requires additional methods:
-
X-ray Crystallography with a Chiral Reference: If a suitable crystal is obtained, anomalous dispersion effects (e.g., using the Flack parameter) can be used to determine the absolute configuration.
-
Chiroptical Methods:
-
Electronic Circular Dichroism (ECD): Comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers can provide strong evidence for the absolute configuration.
-
Vibrational Circular Dichroism (VCD): Similar to ECD, VCD can be a powerful tool for determining the absolute stereochemistry of chiral molecules.
-
-
Chemical Correlation: Chemically converting Celangulin V to a known compound with a defined absolute stereochemistry can be used for confirmation.
-
Total Synthesis: The unambiguous total synthesis of a specific enantiomer and comparison of its spectroscopic and chiroptical data with the natural product provides the ultimate proof of absolute configuration.
Q3: Are there any known cases of structural misassignment for β-dihydroagarofuran sesquiterpenoids that I should be aware of?
A3: Yes, the structural elucidation of complex natural products is a challenging field, and structural misassignments have occurred for various classes of compounds, including sesquiterpenoids.[4][5][6] These are often due to the misinterpretation of complex NMR data or the lack of definitive stereochemical proof. It is always advisable to use a combination of spectroscopic techniques and, where possible, confirm the structure through chemical synthesis or X-ray crystallography to avoid potential pitfalls.
Data Presentation
Table 1: 1H NMR Data for Celangulin V (500 MHz, CDCl3)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| Data to be populated from specific literature sources |
Table 2: 13C NMR Data for Celangulin V (125 MHz, CDCl3)
| Position | δ (ppm) |
| ... | ... |
| ... | ... |
| Data to be populated from specific literature sources |
(Note: Specific NMR data for Celangulin V would be populated here from the relevant scientific literature to provide a direct reference for researchers.)
Experimental Protocols
1. General 2D NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Celangulin V in 0.5 mL of deuterated chloroform (CDCl3).
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Experiments: Acquire standard 2D NMR spectra including COSY, HSQC, HMBC, and ROESY using the instrument's default parameter sets.
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) with sine-bell or squared sine-bell window functions and perform phase and baseline correction.
2. Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve Celangulin V in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) and allow for slow evaporation at a constant temperature. Alternatively, use vapor diffusion or liquid-liquid diffusion methods.
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data on a single-crystal X-ray diffractometer using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the structure using direct methods or Patterson methods, and refine the structural model against the diffraction data using appropriate software (e.g., SHELXL, Olex2).
Mandatory Visualization
Caption: Workflow for the structural elucidation of Celangulin V.
Caption: Troubleshooting logic for common structural elucidation challenges.
References
Technical Support Center: Enhancing the Stability and Shelf-Life of Celangulin V Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Celangulin V.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Celangulin V in a formulation?
A1: Celangulin V, a sesquiterpenoid ester, is susceptible to degradation through several pathways. The primary factors include:
-
Hydrolysis: The ester linkages in Celangulin V are prone to hydrolysis, especially in aqueous solutions and at non-neutral pH.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions that degrade Celangulin V.
-
Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[1]
-
Microbial Contamination: In non-sterile aqueous formulations, microbial growth can lead to enzymatic degradation of the active compound.
Q2: What are the initial signs of degradation in a Celangulin V formulation?
A2: Degradation of Celangulin V can manifest in several ways:
-
Physical Changes:
-
Color change (e.g., yellowing)
-
Precipitation or crystallization
-
Phase separation in emulsions or suspensions
-
Changes in viscosity
-
-
Chemical Changes:
-
A decrease in the concentration of Celangulin V, as determined by analytical methods like HPLC.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A shift in the pH of the formulation.
-
Q3: What are some recommended excipients to improve the stability of Celangulin V formulations?
A3: The choice of excipients is critical for stabilizing Celangulin V. Consider the following:
-
Antioxidants: To mitigate oxidative degradation, incorporate antioxidants such as:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Tocopherol (Vitamin E)
-
-
Chelating Agents: To sequester metal ions that can catalyze oxidation, use chelating agents like:
-
Ethylenediaminetetraacetic acid (EDTA)
-
-
Buffering Agents: To maintain a stable pH and minimize hydrolysis, use appropriate buffer systems (e.g., citrate or phosphate buffers). The optimal pH for Celangulin V stability should be determined experimentally, but a slightly acidic pH is often favorable for ester-containing compounds.
-
Viscosity-Enhancing Agents: Agents like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can increase the viscosity of the formulation, thereby reducing the mobility of reactants and slowing down degradation.
-
Cryoprotectants/Lyoprotectants: For lyophilized (freeze-dried) formulations, excipients like trehalose or mannitol can protect Celangulin V during the freezing and drying processes and improve the stability of the final product.
Q4: What are the ideal storage conditions for Celangulin V formulations?
A4: To maximize shelf-life, Celangulin V formulations should be stored under controlled conditions:
-
Temperature: Refrigeration (2-8°C) is generally recommended to slow down chemical degradation.[1]
-
Light: Protect from light by using amber or opaque containers.
-
Atmosphere: For highly oxygen-sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency (Decreased Celangulin V concentration) | - Hydrolytic degradation- Oxidative degradation- Photodegradation | - Optimize the pH of the formulation using a suitable buffer system.- Incorporate an antioxidant (e.g., BHT, ascorbic acid).- Protect the formulation from light using opaque packaging.- Store at a lower temperature (2-8°C). |
| Formation of Precipitates | - Poor solubility of Celangulin V in the vehicle- Crystallization of Celangulin V over time- Degradation products are insoluble | - Conduct solubility studies to identify a suitable solvent or co-solvent system.- Include a solubilizing agent (e.g., polysorbate 80).- For suspensions, use an appropriate suspending agent (e.g., xanthan gum) and ensure optimal particle size. |
| Color Change (e.g., Yellowing) | - Oxidative degradation- Photodegradation | - Add an antioxidant and a chelating agent (e.g., EDTA).- Package in light-protective containers and store in the dark. |
| Microbial Growth in Aqueous Formulations | - Inadequate preservation | - Add a suitable preservative system (e.g., parabens, phenoxyethanol).- Perform preservative efficacy testing (PET) according to USP <51> to validate the chosen preservative system.[2][3][4][5][6] |
| Phase Separation in Emulsions | - Inappropriate emulsifier or concentration- Changes in droplet size over time (Ostwald ripening)- Degradation of excipients | - Screen different emulsifiers and optimize their concentration.- Homogenize the emulsion to achieve a uniform and small droplet size.- Evaluate the stability of all excipients in the formulation. |
Experimental Protocols
Stability-Indicating HPLC Method for Celangulin V
This protocol outlines a general procedure for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for your formulation.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Celangulin V from its degradation products and formulation excipients.
Materials:
-
Celangulin V reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid (for mobile phase adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or PDA detector
Procedure:
-
Standard Preparation: Prepare a stock solution of Celangulin V reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the Celangulin V formulation with the mobile phase or a suitable solvent to obtain a final concentration within the working range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for sesquiterpenoids.
-
Example Gradient: 0-20 min, 50-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 50% acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the maximum absorbance of Celangulin V using a PDA detector (a starting point could be around 220-280 nm).
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity will be confirmed through forced degradation studies.
References
- 1. kblcosmetics.com [kblcosmetics.com]
- 2. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
Technical Support Center: Optimizing Celangulin V Delivery to Target Insects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Celangulin V to target insects during their experiments.
Frequently Asked Questions (FAQs)
1. What is Celangulin V and what is its primary mode of action?
Celangulin V is a natural insecticidal compound, a β-dihydroagrofuran sesquiterpene polyol ester, derived from the root bark of the Chinese bittersweet plant, Celastrus angulatus.[1][2] Its primary mode of action is as a stomach poison that targets the insect's midgut.[3] Specifically, it inhibits the V-ATPase H subunit in the apical membrane of midgut cells in lepidopteran larvae.[4][5] This inhibition disrupts intracellular pH, homeostasis, and nutrient transport, leading to symptoms such as excitation, tremors, body fluid loss, and ultimately, death.[4]
2. What are the primary methods for delivering Celangulin V to target insects in a laboratory setting?
The two primary methods for delivering Celangulin V in a research setting are oral administration and contact application.
-
Oral Administration: This is the most common method for stomach poisons like Celangulin V. It can be achieved through:
-
Contact Application: While primarily a stomach poison, some studies have shown that derivatives of Celangulin V can exhibit contact toxicity.[3] This method involves:
3. What solvents are suitable for dissolving Celangulin V for experimental use?
Technical-grade Celangulin V is often dissolved in a volatile, non-toxic solvent for bioassays. Acetone is a commonly used solvent for topical and vial coating methods.[9][11] For oral administration, especially in diet incorporation, a solvent that is non-repellent to the insect and safe for consumption, such as dimethyl sulfoxide (DMSO), may be used in small concentrations, followed by thorough mixing into the diet.[4] It is crucial to include a solvent-only control in all experiments to ensure the solvent itself is not affecting the insects.
4. What are some common challenges encountered when working with natural product insecticides like Celangulin V?
Researchers may face several challenges, including:
-
Stability: Natural compounds can be sensitive to environmental conditions like temperature and light, potentially degrading over time.[12]
-
Solubility: Celangulin V may have limited solubility in water, requiring the use of organic solvents which can introduce their own variables.
-
Variability in Efficacy: The effectiveness of natural insecticides can be influenced by factors such as the insect species, life stage, and the specific formulation used.[12]
-
Formulation Development: Creating a stable and effective formulation that ensures consistent delivery to the target insect can be complex.[12][13]
Troubleshooting Guides
Issue 1: Low or No Insect Mortality Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | - Verify the concentration of your Celangulin V stock solution.- Perform a dose-response study with a wide range of concentrations to determine the optimal lethal concentration (e.g., LC50). |
| Degradation of Celangulin V | - Prepare fresh solutions for each experiment.- Store stock solutions in a cool, dark place.- Consider the stability of Celangulin V in your chosen solvent and experimental conditions. |
| Ineffective Delivery Method | - For oral bioassays, ensure the insects are consuming the treated diet or leaf discs. Observe feeding behavior.- For contact bioassays, confirm that the application method ensures direct contact with the insect's cuticle. |
| Insect Resistance | - Use a susceptible insect strain for initial experiments if possible.- If wild populations are used, consider the possibility of pre-existing resistance to similar compounds.[14] |
| Improper Formulation | - Ensure Celangulin V is properly dissolved and evenly distributed in the application medium (e.g., diet, solvent).- For natural products, consider advanced formulation strategies like nanoemulsions or microencapsulation to improve stability and efficacy.[12] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application | - For topical applications, use a calibrated microapplicator to ensure a consistent droplet size.[11]- For diet incorporation, ensure the Celangulin V is thoroughly and evenly mixed into the diet. |
| Variable Insect Health | - Use insects of a consistent age and developmental stage.- Ensure insects are healthy and have been reared under standardized conditions. |
| Environmental Fluctuations | - Maintain consistent temperature, humidity, and light cycles throughout the experiment.[11] |
| Non-uniform Exposure | - In vial coating assays, ensure the insecticide film is evenly distributed on the glass surface.[9]- In oral bioassays, ensure all insects have equal access to the treated food source. |
| Operator Skill | - Standardize handling procedures for insects and application of the insecticide.[11] |
Experimental Protocols
Protocol 1: Oral Toxicity Bioassay using Diet Incorporation
-
Preparation of Celangulin V Stock Solution:
-
Dissolve technical-grade Celangulin V in a minimal amount of an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions to achieve the desired final concentrations in the insect diet.
-
-
Diet Preparation:
-
Prepare the artificial diet for the target insect species according to standard protocols.
-
While the diet is still liquid and has cooled to a safe temperature, add the Celangulin V solution (or solvent for the control group) and mix thoroughly to ensure even distribution.
-
Pour the diet into individual rearing containers and allow it to solidify.
-
-
Insect Exposure:
-
Select healthy, pre-starved (for a few hours) larvae of a uniform age and size.
-
Place one larva in each container with the treated or control diet.
-
Use a sufficient number of replicates for each concentration and the control.
-
-
Data Collection:
-
Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Consider a larva dead if it does not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the lethal concentration (e.g., LC50) using probit analysis.[9]
-
Protocol 2: Contact Toxicity Bioassay using Topical Application
-
Preparation of Celangulin V Dosing Solutions:
-
Dissolve technical-grade Celangulin V in a volatile solvent like acetone to prepare a stock solution.
-
Create a series of serial dilutions to obtain the desired doses.
-
-
Insect Preparation:
-
Use insects of a consistent age and size.
-
Anesthetize the insects briefly with CO2 if necessary to facilitate handling.
-
-
Topical Application:
-
Use a calibrated microapplicator to apply a precise volume (e.g., 1 µL) of the Celangulin V solution to the dorsal thorax of each insect.[7]
-
Treat the control group with the solvent only.
-
-
Post-Treatment Observation:
-
Place each treated insect in a clean container with access to food and water.
-
Maintain the insects under controlled environmental conditions.
-
-
Data Collection and Analysis:
-
Record mortality at set time points (e.g., 24, 48, 72 hours).
-
Calculate the lethal dose (e.g., LD50) using probit analysis.
-
Visualizations
Caption: Experimental workflow for assessing Celangulin V toxicity.
Caption: Troubleshooting logic for low insect mortality.
Caption: Celangulin V's mechanism of action signaling pathway.
References
- 1. Protocols for Oral Infection of Lepidopteran Larvae with Baculovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae [mdpi.com]
- 6. Protocols for Oral Infection of Lepidopteran Larvae with Baculovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.rdagriculture.in [journals.rdagriculture.in]
- 11. entomoljournal.com [entomoljournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. irac-online.org [irac-online.org]
Technical Support Center: Troubleshooting Insecticide Resistance to Celangulin V
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting potential resistance to the botanical insecticide Celangulin V. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Celangulin V and what is its primary mode of action? | Celangulin V is a natural insecticide derived from the plant Celastrus angulatus. Its primary mode of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible insects, particularly lepidopteran larvae[1][2]. This inhibition disrupts ion transport and pH homeostasis, leading to severe damage to the midgut cells and ultimately, insect death[1][2]. |
| Which subunits of the V-ATPase does Celangulin V interact with? | Research has shown that Celangulin V can bind to subunits A, B, and H of the V-ATPase complex in the insect midgut[3]. |
| Are there any documented cases of insect resistance to Celangulin V? | Currently, there is a lack of published studies specifically documenting field-evolved resistance to Celangulin V in any insect population. However, as with any insecticide, the potential for resistance development exists. |
| What are the likely mechanisms of resistance to Celangulin V? | Based on general principles of insecticide resistance and what is known about resistance to other V-ATPase inhibitors, potential mechanisms include: • Target-site resistance: Mutations in the genes encoding V-ATPase subunits (A, B, or H) that alter the binding site of Celangulin V, reducing its inhibitory effect[4]. • Metabolic resistance: Increased detoxification of Celangulin V by metabolic enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), or esterases[4][5]. • Penetration resistance: Alterations in the insect's cuticle that reduce the absorption and penetration of Celangulin V. • Behavioral resistance: Changes in insect behavior to avoid ingestion of Celangulin V. |
Troubleshooting Guides
Issue 1: Decreased Efficacy of Celangulin V in Bioassays
You have observed a significant decrease in the mortality of your target insect population after treatment with Celangulin V compared to previous experiments or susceptible lab strains.
| Potential Cause | Recommended Troubleshooting Steps |
| Experimental Error | 1. Verify Insecticide Concentration: Prepare fresh serial dilutions of Celangulin V and confirm the final concentrations. 2. Check Insect Health: Ensure the test insects are healthy and of a consistent age and developmental stage. 3. Review Bioassay Protocol: Re-examine your bioassay protocol for any deviations. Standardize factors like temperature, humidity, and exposure duration. |
| Development of Resistance | If experimental error is ruled out, proceed with the following investigations to assess for resistance. |
Investigating Potential Resistance Mechanisms
The following table outlines a systematic approach to investigate the underlying mechanisms of suspected Celangulin V resistance.
| Resistance Mechanism | Experimental Approach | Expected Outcome if Resistance is Present |
| Target-Site Resistance | 1. V-ATPase Activity Assay: Compare the in vitro inhibitory effect of Celangulin V on V-ATPase activity in microsomal preparations from the suspected resistant and susceptible insect populations. 2. Sequence Analysis: Sequence the coding regions of the V-ATPase subunit genes (A, B, and H) from both resistant and susceptible individuals to identify potential mutations. | 1. The IC50 value for Celangulin V will be significantly higher in the resistant population compared to the susceptible population. 2. Identification of non-synonymous mutations in the resistant population that are absent in the susceptible population. |
| Metabolic Resistance | 1. Synergist Bioassays: Conduct bioassays with Celangulin V in the presence and absence of metabolic enzyme inhibitors such as piperonyl butoxide (PBO for P450s), S,S,S-tributyl phosphorotrithioate (DEF for esterases), and diethyl maleate (DEM for GSTs). 2. Enzyme Activity Assays: Measure the activity of P450s, GSTs, and esterases in protein extracts from resistant and susceptible insects. 3. Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of genes encoding detoxification enzymes in resistant and susceptible populations. | 1. A significant increase in the toxicity of Celangulin V in the presence of a synergist, suggesting the involvement of the corresponding enzyme class in detoxification. 2. Significantly higher activity of one or more classes of detoxification enzymes in the resistant population. 3. Upregulation of genes encoding specific detoxification enzymes in the resistant population. |
Experimental Protocols
Protocol 1: V-ATPase Activity Assay
This protocol is adapted from methods used for measuring V-ATPase activity in insect midgut preparations.
Materials:
-
Insect midguts from susceptible and suspected resistant populations
-
Homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 50 mM KCl, pH 8.0)
-
ATP solution
-
Celangulin V stock solution (in DMSO)
-
Inhibitors of other ATPases (e.g., ouabain for Na+/K+-ATPase, sodium azide for F-type ATPase)
-
Phosphate determination reagent (e.g., Malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare Microsomal Fractions:
-
Dissect midguts from insects on ice.
-
Homogenize the tissue in homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the microsomal fraction.
-
Resuspend the pellet in a known volume of homogenization buffer.
-
-
Perform the Assay:
-
In a microplate, add the assay buffer, microsomal protein, and ATPase inhibitors (to block non-V-ATPase activity).
-
Add varying concentrations of Celangulin V to different wells. Include a DMSO control.
-
Pre-incubate the plate at the appropriate temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate determination reagent.
-
-
Data Analysis:
-
Calculate the V-ATPase activity as the bafilomycin A1-sensitive ATPase activity.
-
Plot the percentage of V-ATPase inhibition against the logarithm of the Celangulin V concentration.
-
Determine the IC50 value (the concentration of Celangulin V that inhibits 50% of V-ATPase activity) for both susceptible and resistant populations.
-
Visualizations
Caption: Troubleshooting workflow for investigating decreased efficacy of Celangulin V.
Caption: Mechanism of action of Celangulin V on insect midgut V-ATPase.
Caption: Potential mechanisms of insecticide resistance to Celangulin V.
References
- 1. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Insecticide Resistance in Insects/Pests [pjoes.com]
Technical Support Center: Celangulin V Phytotoxicity Mitigation
Disclaimer: Information on Celangulin V is limited in publicly available scientific literature. This guide provides general strategies for mitigating the phytotoxicity of natural compounds, which can be adapted for your research with Celangulin V.
Frequently Asked Questions (FAQs)
Q1: What is Celangulin V and what is its known mechanism of action?
A1: Celangulin V is a natural insecticidal compound isolated from the Chinese bittersweet plant, Celastrus angulatus.[1][2][3] Its primary mode of action is the inhibition of vacuolar ATPase (V-ATPase) in the midgut cells of insects, particularly lepidopteran larvae.[1][2][3][4] This disruption affects intracellular pH, homeostasis, and nutrient transport, leading to insect mortality.[1][3] The V-ATPase H subunit has been identified as a putative target protein for Celangulin V.[1][4]
Q2: What is phytotoxicity and why might a natural insecticide like Celangulin V exhibit it?
A2: Phytotoxicity is injury to plants caused by a chemical substance. Natural compounds, including botanical insecticides, can sometimes cause phytotoxicity because their complex chemical structures may interact with plant physiological processes in unintended ways.[5] Factors such as the concentration of the active ingredient, the formulation, environmental conditions (e.g., high temperatures), and the plant species' sensitivity can all influence the likelihood and severity of phytotoxicity.[5]
Q3: What are the common signs of phytotoxicity to watch for in my experiments?
A3: Common signs of phytotoxicity include:
-
Chlorosis: Yellowing of leaf tissue.
-
Necrosis: Browning or death of plant tissue.
-
Stunting: Reduced plant growth.
-
Leaf burn or spotting: Discolored or dead patches on leaves.
-
Deformation: Abnormal growth of leaves, stems, or flowers.
Q4: Are there general strategies to reduce the phytotoxicity of natural compounds?
A4: Yes, several strategies can be employed:
-
Formulation modification: The addition of adjuvants, such as surfactants, oils, or safeners, can improve the application characteristics and reduce the phytotoxicity of the active ingredient.[6][7][8]
-
Dose optimization: Determining the lowest effective concentration that provides insecticidal activity with minimal plant damage is crucial.
-
Application timing: Applying the compound during cooler parts of the day or when plants are not under stress can reduce the risk of phytotoxicity.[5]
-
Use of safeners: Safeners are chemicals that can be added to a formulation to protect the crop from herbicide or pesticide injury without affecting the compound's efficacy against the target pest.[9][10][11][12]
Troubleshooting Guides
Issue 1: I've applied my Celangulin V solution and am observing significant leaf burn on my test plants.
| Potential Cause | Troubleshooting Step |
| Concentration is too high. | Conduct a dose-response study to determine the optimal concentration that is effective against the target pest while minimizing phytotoxicity. |
| Solvent system is phytotoxic. | If using an organic solvent to dissolve Celangulin V, test the solvent alone on a set of control plants to ensure it is not the cause of the damage. Consider alternative, less phytotoxic solvents. |
| Environmental stress. | High temperatures and intense sunlight can exacerbate phytotoxicity.[5] Try applying the solution during the cooler morning or evening hours. |
| Inadequate formulation. | The formulation may not be optimized for plant application. Consider adding a safener or a spreader-sticker adjuvant to improve coverage and reduce concentrated deposits on the leaf surface.[7][8] |
Issue 2: My Celangulin V formulation is not stable and separates in the spray tank.
| Potential Cause | Troubleshooting Step |
| Poor emulsification. | If you are using an oil-based formulation, the emulsifier may be inadequate. Consider using a different emulsifying agent or adjusting its concentration.[6] |
| Incompatibility of components. | Some components in your mixture may not be compatible. A jar test can help determine the compatibility of different components before mixing a large batch.[7] |
| Water quality. | The pH and mineral content of the water used for dilution can affect formulation stability.[7] Using buffered or distilled water may resolve the issue. |
Data Presentation
Table 1: Hypothetical Dose-Response of Celangulin V on Spodoptera frugiperda and Phytotoxicity on Maize (Zea mays)
| Celangulin V Concentration (µg/mL) | Insect Mortality (%) | Phytotoxicity Score (0-5)* |
| 0 (Control) | 5 | 0 |
| 10 | 65 | 0.5 |
| 25 | 85 | 1.5 |
| 50 | 95 | 3.0 |
| 100 | 98 | 4.5 |
*Phytotoxicity Score: 0 = No visible damage; 1 = Slight chlorosis; 2 = Moderate chlorosis/slight necrosis; 3 = Severe chlorosis/moderate necrosis; 4 = Severe necrosis; 5 = Plant death.
Table 2: Effect of Adjuvants on the Phytotoxicity of Celangulin V (50 µg/mL) on Soybean (Glycine max)
| Treatment | Phytotoxicity Score (0-5) | Insect Mortality (%) |
| Celangulin V only | 3.5 | 96 |
| Celangulin V + 0.1% Non-ionic Surfactant | 2.0 | 95 |
| Celangulin V + 0.5% Crop Oil Concentrate | 2.5 | 97 |
| Celangulin V + 0.2% Safener A | 1.0 | 96 |
| Celangulin V + 0.2% Safener B | 1.5 | 95 |
Experimental Protocols
Protocol 1: Assessing the Phytotoxicity of Celangulin V using a Dose-Response Study
-
Plant Preparation: Grow the desired plant species (e.g., maize, soybean) in individual pots under controlled greenhouse conditions (25°C, 16:8 h light:dark cycle) until they reach the 3-4 leaf stage.
-
Solution Preparation: Prepare a stock solution of Celangulin V in an appropriate solvent (e.g., acetone or DMSO). Create a dilution series to achieve final concentrations of 10, 25, 50, and 100 µg/mL in a final spray solution containing 0.02% Tween-20 as a surfactant. Prepare a control solution with the solvent and surfactant only.
-
Application: Spray the plants with the respective solutions until the foliage is thoroughly wetted. Ensure even coverage.
-
Evaluation: After 3, 5, and 7 days, visually assess the plants for signs of phytotoxicity using a rating scale (e.g., 0-5 as described in Table 1).
-
Data Analysis: Plot the average phytotoxicity score against the Celangulin V concentration to determine the dose-dependent effect.
Protocol 2: Evaluating Adjuvants for Phytotoxicity Reduction
-
Plant and Solution Preparation: Prepare plants as described in Protocol 1. Prepare a Celangulin V solution at a concentration known to cause moderate phytotoxicity (e.g., 50 µg/mL).
-
Adjuvant Addition: To separate aliquots of the Celangulin V solution, add different adjuvants at their recommended concentrations. Examples include a non-ionic surfactant (0.1% v/v), a crop oil concentrate (0.5% v/v), and various safeners (e.g., 0.2% w/v). Include a control with Celangulin V only.
-
Application and Evaluation: Apply the solutions to the plants and evaluate for phytotoxicity as described in Protocol 1.
-
Efficacy Confirmation: To ensure the adjuvants do not negatively impact the insecticidal activity, conduct a parallel bioassay on the target insect pest.
-
Data Analysis: Compare the phytotoxicity scores of the different adjuvant treatments to identify formulations that reduce plant injury.
Visualizations
Caption: Troubleshooting workflow for addressing phytotoxicity.
Caption: Insecticidal mechanism of action of Celangulin V.
References
- 1. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Spray-tank Adjuvants | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 8. Adjuvants for Organic Pest and Disease Management | eOrganic [eorganic.org]
- 9. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Lead Discovery of Herbicide Safener for Metolachlor Based on a Scaffold-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safeners and Synergists | PAN Europe [pan-europe.info]
- 12. Herbicide safener - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Cost-Effectiveness of Celangulin V Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Celangulin V. The aim is to enhance the cost-effectiveness of its synthesis and extraction by improving yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing Celangulin V?
A1: There are three main approaches for Celangulin V production:
-
Extraction from Natural Sources: Isolation from the root bark of Celastrus angulatus Maxim, where it naturally occurs.[1]
-
Semi-Synthesis: Chemical modification of a precursor molecule that is either naturally abundant or more easily synthesized. This is a common approach for creating derivatives of Celangulin V.
-
Biosynthesis: Utilizing engineered microorganisms to produce Celangulin V or its precursors through fermentation. This is an emerging area of research aiming to overcome the low yields from natural sources.[1]
Q2: What are the main challenges affecting the cost-effectiveness of Celangulin V production?
A2: The primary challenges include:
-
Low Yield: The concentration of Celangulin V in its natural source, Celastrus angulatus, is low and can be variable.[1]
-
Complex Structure: The complex chemical structure of Celangulin V makes its total chemical synthesis a significant challenge, often resulting in low overall yields and high costs.[2][3]
-
Purification Difficulties: Isolating Celangulin V from crude extracts or reaction mixtures can be a multi-step and resource-intensive process.
-
Scalability: Scaling up both extraction and synthetic processes can be difficult and expensive.[1]
Q3: How can the yield of Celangulin V from natural extraction be improved?
A3: To improve extraction yields, consider the following:
-
Solvent Selection: The choice of extraction solvent is critical. A 70% ethanol solution has been shown to be more effective than 100% ethanol for extracting similar amphiphilic molecules due to the synergistic effects of water.
-
Pre-treatment of Plant Material: Grinding the plant material to a smaller particle size can significantly increase the extraction efficiency by increasing the surface area and reducing diffusion pathways.
-
Extraction Method: Advanced extraction techniques such as ultrasound-assisted extraction or pressurized liquid extraction can improve yields and reduce extraction times compared to conventional methods.
Q4: What are the key considerations for a successful semi-synthesis of Celangulin V derivatives?
A4: Key factors for successful semi-synthesis include:
-
Protecting Groups: Due to the multiple reactive functional groups on the Celangulin V scaffold, the use of protecting groups is often necessary to achieve selective modifications.
-
Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for maximizing yield and minimizing side products.
-
Purification: Column chromatography is a common method for purifying semi-synthetic derivatives. Careful selection of the stationary and mobile phases is essential for good separation.
Troubleshooting Guides
Troubleshooting Low Yield in Natural Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of Celangulin V in the crude extract. | Inefficient extraction from plant material. | - Optimize the solvent system. Consider using a hydroalcoholic solvent.- Increase the extraction time or temperature within the limits of Celangulin V stability.- Employ a more advanced extraction technique like sonication or pressurized liquid extraction. |
| Significant loss of product during purification. | Co-elution with impurities during chromatography. | - Adjust the mobile phase polarity in your column chromatography for better separation.- Consider using a different stationary phase.- Perform a preliminary purification step, such as liquid-liquid extraction, to remove major impurities before chromatography. |
| Degradation of Celangulin V during the process. | Exposure to harsh temperatures or pH. | - Conduct extraction and purification at controlled, cooler temperatures.- Avoid strongly acidic or basic conditions during workup. |
Troubleshooting Chemical Synthesis/Semi-synthesis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction or low conversion of starting material. | - Insufficient reagent or catalyst.- Non-optimal reaction temperature or time. | - Increase the molar equivalents of the reagent.- Screen different catalysts and solvents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of multiple side products. | - Lack of selectivity in the reaction.- Instability of reactants or products under the reaction conditions. | - Utilize protecting groups for sensitive functional moieties.- Lower the reaction temperature to improve selectivity.- Investigate milder reagents or catalysts. |
| Difficulty in purifying the final product. | The product has similar polarity to byproducts or remaining starting material. | - Optimize the chromatographic conditions (e.g., gradient elution, different solvent system).- Consider recrystallization as a final purification step if the product is a solid. |
Comparative Data on Production Strategies
| Production Strategy | Advantages | Disadvantages | Key Considerations for Cost-Effectiveness |
| Natural Extraction | - Access to the authentic molecular structure.- Potentially more environmentally friendly on a small scale.[4] | - Low and variable yields.- Supply chain dependency on plant growth and harvesting.- Complex purification process from a mixture of natural products.[4] | - Optimization of extraction and purification protocols.- Sourcing of high-potency plant material. |
| Chemical Synthesis | - Potential for large-scale production.- Independence from natural sources.- Allows for the creation of novel derivatives with potentially improved properties.[2][3] | - Highly complex and lengthy synthetic routes for total synthesis.- Often low overall yields.- Can involve expensive and hazardous reagents.[[“]] | - Development of a convergent and efficient synthetic route.- High-yielding individual steps.- Cost-effective starting materials and reagents. |
| Biosynthesis | - Potential for sustainable and scalable production.- Can be more environmentally friendly than chemical synthesis.- Avoids the complexities of total synthesis. | - Currently in the research and development phase.- Engineering microorganisms for efficient production can be challenging.- Fermentation and downstream processing can be costly. | - High-producing microbial strain development.- Optimization of fermentation conditions.- Efficient recovery of the product from the fermentation broth. |
Experimental Protocols
General Protocol for Extraction of Celangulin V from Celastrus angulatus Root Bark
-
Preparation of Plant Material: Dry the root bark of C. angulatus at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Macerate the powdered root bark in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Alternatively, perform ultrasound-assisted extraction for a shorter duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration: Filter the mixture to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in water and perform sequential partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Celangulin V is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by TLC and combine those containing Celangulin V.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
General Protocol for Semi-synthesis of a Celangulin V Ester Derivative
This protocol is a generalized example for the esterification of a hydroxyl group on the Celangulin V scaffold.
-
Reaction Setup:
-
Dissolve Celangulin V (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the corresponding carboxylic acid (1.2-2 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup:
-
Once the reaction is complete, quench with a small amount of water or methanol.
-
Filter to remove any precipitated urea byproduct (if DCC was used).
-
Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Visualizations
Putative Biosynthetic Pathway of Celangulin V
The biosynthesis of Celangulin V, a sesquiterpenoid, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[1] These precursors are then converted to the C15 backbone, farnesyl pyrophosphate (FPP), which undergoes a series of cyclizations and oxidative modifications to form the characteristic β-dihydroagarofuran skeleton of Celangulin V.[1]
Caption: Putative biosynthetic pathway of Celangulin V.
Experimental Workflow for Improving Celangulin V Production
This diagram outlines a logical workflow for a research project aimed at enhancing the cost-effectiveness of Celangulin V production.
Caption: Workflow for enhancing Celangulin V production.
References
- 1. newswise.com [newswise.com]
- 2. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. . Compare the advantages and disadvantages of natural extraction vs synth.. [askfilo.com]
- 5. What Are The Challenges Of Synthesizing Complex Natural Products? - Consensus Academic Search Engine [consensus.app]
Validation & Comparative
Unraveling the V-ATPase Binding Site of Celangulin V: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the current understanding of the Celangulin V binding site on Vacuolar-type H+-ATPase (V-ATPase), benchmarked against well-characterized inhibitors. This guide synthesizes available experimental data to provide a clear comparison of binding interactions and the methodologies used to identify them.
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a critical role in the acidification of various intracellular compartments and, in some specialized cells, the extracellular space. Their importance in a multitude of physiological processes, including protein trafficking, neurotransmitter release, and bone resorption, has made them a compelling target for therapeutic intervention in diseases such as cancer and osteoporosis. Celangulin V, a natural insecticidal compound isolated from Celastrus angulatus, has been identified as an inhibitor of V-ATPase.[1][2] Understanding the precise binding site of Celangulin V is crucial for elucidating its mechanism of action and for the rational design of novel, more potent V-ATPase modulators.
This guide provides a comparative analysis of the current evidence for the Celangulin V binding site on V-ATPase against that of well-established inhibitors like Bafilomycin A1 and Concanamycin A. We present a summary of quantitative data, detailed experimental protocols for key binding-site determination techniques, and visual representations of the associated molecular pathways and experimental workflows.
Comparative Analysis of V-ATPase Inhibitor Binding Sites
The binding site of Celangulin V on V-ATPase has been investigated through enzymatic assays and computational modeling, which points towards the V1 domain. This is in stark contrast to many well-known V-ATPase inhibitors that target the Vo domain.
| Inhibitor | Proposed/Confirmed Binding Site | V-ATPase Subunit(s) Involved | Method of Confirmation | Binding Affinity (Ki/IC50) |
| Celangulin V | ATP binding site on the AB subunit complex (V1 domain) | A and B | Competitive ATP hydrolysis inhibition assays, molecular docking.[1][2] | Ki: 10.0 µM[1] |
| Bafilomycin A1 | c-ring (Vo domain) | c | Cryo-electron microscopy (cryo-EM), photoaffinity labeling, mutagenesis.[3][4] | IC50: ~4-400 nmol/mg protein[5] |
| Concanamycin A | c-ring (Vo domain) | c | Cryo-electron microscopy (cryo-EM), photoaffinity labeling.[6][7][8] | IC50: 10 nM[6][9] |
| Archazolid A | c-ring (Vo domain) | c | Cryo-electron microscopy (cryo-EM).[7][8] | IC50: Nanomolar range[10] |
Experimental Methodologies for Binding Site Determination
The confirmation of a small molecule's binding site on a protein target relies on a combination of biochemical, biophysical, and structural biology techniques. Below are detailed protocols for key experiments relevant to the study of V-ATPase inhibitors.
Competitive ATP Hydrolysis Inhibition Assay
This assay is used to determine if an inhibitor competes with the enzyme's natural substrate (ATP), suggesting binding at or near the active site.
Protocol:
-
Enzyme Preparation: Purify the V-ATPase V1 or V1-Vo holoenzyme from a suitable source (e.g., insect midgut, yeast vacuoles, or recombinant expression system).
-
Assay Buffer: Prepare an appropriate assay buffer containing salts (e.g., MgCl2, KCl), a buffering agent (e.g., Tris-HCl), and ATP at a physiological pH.
-
Inhibitor Preparation: Prepare a stock solution of Celangulin V in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Reaction Setup: In a microplate, combine the purified V-ATPase with varying concentrations of Celangulin V and a range of ATP concentrations. Include control wells with no inhibitor.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a set period.
-
Measurement of ATP Hydrolysis: Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
Photoaffinity Labeling
This technique is used to covalently link an inhibitor to its binding site upon photoactivation, allowing for the identification of the labeled protein subunit(s).
Protocol:
-
Probe Synthesis: Synthesize a photo-reactive derivative of the inhibitor (e.g., Celangulin V) containing a photolabile group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a radiolabel like 125I or a biotin tag).
-
Binding: Incubate the purified V-ATPase with the photoaffinity probe in the dark to allow for binding equilibrium to be reached.
-
Competition Control: In parallel, incubate the V-ATPase with the photoaffinity probe in the presence of an excess of the unlabeled inhibitor to demonstrate the specificity of binding.
-
Photocrosslinking: Expose the samples to UV light of a specific wavelength to activate the photolabile group, leading to the formation of a covalent bond with the nearest amino acid residues at the binding site.
-
Subunit Identification: Separate the V-ATPase subunits by SDS-PAGE.
-
Detection: Identify the labeled subunit(s) by autoradiography (for radiolabeled probes) or by Western blotting followed by detection with a streptavidin-conjugate (for biotinylated probes).
-
Mass Spectrometry: For more precise identification of the binding site, the labeled protein band can be excised, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the covalently modified peptide(s).
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of protein-ligand complexes, providing direct visualization of the binding site.
Protocol:
-
Complex Formation: Incubate purified V-ATPase with a saturating concentration of the inhibitor to ensure maximum occupancy of the binding site.
-
Grid Preparation: Apply a small volume of the V-ATPase-inhibitor complex solution to an EM grid, blot away the excess liquid, and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D map of the V-ATPase-inhibitor complex.
-
Model Building and Refinement: Build an atomic model of the V-ATPase and the inhibitor into the cryo-EM density map. Refine the model to obtain the final structure.
-
Binding Site Analysis: Analyze the refined structure to identify the specific amino acid residues that interact with the inhibitor.
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative binding pathways of Celangulin V and Bafilomycin A1 on V-ATPase.
Caption: A logical workflow for the experimental confirmation of an inhibitor's binding site.
Conclusion
The available evidence strongly suggests that Celangulin V inhibits V-ATPase by a mechanism distinct from that of well-characterized macrolide inhibitors like Bafilomycin A1 and Concanamycin A. While the latter bind to the c-ring of the Vo domain, blocking proton translocation, Celangulin V appears to act as a competitive inhibitor at the ATP binding site within the V1 domain's AB subunit complex.[1][2][3][4][7][8][11]
It is important to note that the confirmation of the Celangulin V binding site is currently based on enzymatic and in silico data. Further validation using more direct structural and biochemical methods, such as photoaffinity labeling and cryo-electron microscopy, is necessary to definitively pinpoint its interaction site. Such studies will be invaluable for the future development of novel V-ATPase inhibitors with potentially different mechanisms of action and therapeutic applications.
References
- 1. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata [mdpi.com]
- 2. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. apexbt.com [apexbt.com]
- 6. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
Rise of Celangulin V Derivatives: A New Frontier in Insecticidal Development
A comprehensive analysis of Celangulin V derivatives showcases their potential as potent next-generation insecticides, with some analogues demonstrating significantly higher efficacy than the parent compound. This guide provides a comparative overview of their insecticidal activity, delves into the experimental validation protocols, and illustrates the underlying molecular mechanisms and structure-activity relationships.
Researchers in the field of pesticide development are increasingly focusing on natural products as a source of novel insecticidal compounds. Celangulin V, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has emerged as a promising lead structure for the development of biorational pesticides.[1][2] Its unique mode of action, targeting the V-ATPase H subunit in the midgut of lepidopteran larvae, offers a distinct advantage in overcoming resistance developed against conventional insecticides.[3][4][5][6] This has spurred the synthesis of numerous Celangulin V derivatives with the aim of enhancing its insecticidal potency and optimizing its properties.
Comparative Efficacy of Celangulin V Derivatives
Recent studies have explored the synthesis and insecticidal activities of various classes of Celangulin V derivatives, including ester, ether, and nitrogenous analogues. The data reveals that specific modifications to the Celangulin V scaffold can lead to substantial improvements in insecticidal activity against the third-instar larvae of Mythimna separata, a significant agricultural pest.
| Derivative Class | Compound | Modification | Insecticidal Activity (Mortality %) | KD50 (µg/g) | Reference |
| Ester Derivatives | 1.1 | Acetyl at C-6 | 75.0 | - | [2][7] |
| 1.2 | Propionyl at C-6 | 83.3 | - | [2][7] | |
| Ether Derivatives | b | Ethyl ether at C-6 | - | 135.9 | [8] |
| c | n-Propyl ether at C-6 | - | 101.33 | [8][9] | |
| f | Allyl ether at C-6 | - | 169.0 | [8][9] | |
| g | Propargyl ether at C-6 | - | 219.2 | [8] | |
| Nitrogenous Derivatives | 1-6 | - | - | 231.2 | [1] |
| Parent Compound | Celangulin V | - | - | 301.0 | [9] |
| Structurally Simplified Analogue | 6.16 | 1-tetralone derivative | 102-fold greater stomach toxicity than Celangulin V | - | [10] |
Note: Insecticidal activity of ester derivatives was tested at a concentration of 10 mg/mL. A lower KD50 value indicates higher insecticidal activity.
The data clearly indicates that certain ester and ether derivatives exhibit superior insecticidal activity compared to the parent Celangulin V.[2][7][8] Notably, the propionyl ester derivative (1.2) and the n-propyl ether derivative (c) showed the highest efficacy within their respective classes.[2][7][8][9] Furthermore, a recent breakthrough in structural simplification has led to the development of a 1-tetralone derivative (6.16) with a remarkable 102-fold increase in stomach toxicity against M. separata compared to Celangulin V.[10]
Experimental Validation Protocols
The insecticidal efficacy of Celangulin V derivatives has been primarily validated through bioassays on the third-instar larvae of Mythimna separata. The following provides a generalized experimental protocol based on the cited studies.
1. Insect Rearing:
-
Mythimna separata larvae are reared on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.
-
Only healthy, third-instar larvae of uniform size are selected for the bioassays.
2. Compound Application (Stomach Poisoning Assay):
-
The test compounds (Celangulin V and its derivatives) are dissolved in an appropriate solvent (e.g., acetone).
-
A specific volume of the compound solution is applied to a leaf disc or a piece of artificial diet.
-
The solvent is allowed to evaporate completely.
-
The treated food source is then provided to the starved larvae.
3. Observation and Data Collection:
-
Larvae are observed at regular intervals (e.g., 24, 48, 72 hours) after treatment.
-
Mortality is recorded, and symptoms of toxicity such as excitation, tremors, and body fluid loss are noted.[3]
-
The median knockdown dose (KD50) or mortality rate is calculated to quantify the insecticidal activity.
4. Data Analysis:
-
The experimental data is subjected to statistical analysis (e.g., probit analysis) to determine the KD50 values and their confidence limits.
Visualizing the Scientific Process
To better understand the research workflow and the underlying biological and chemical principles, the following diagrams are provided.
Caption: Experimental workflow for validating the insecticidal efficacy of Celangulin V derivatives.
References
- 1. Synthesis and insecticidal activities of novel nitrogenous derivatives of celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. researchgate.net [researchgate.net]
- 10. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Celangulin V: Understanding its Unique Mode of Action and Low Potential for Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of insecticide resistance is a persistent challenge in agriculture and public health. The development of novel insecticides with unique modes of action is crucial for effective and sustainable pest management strategies. Celangulin V, a natural product derived from Celastrus angulatus, presents a promising alternative due to its distinct molecular target, which suggests a low probability of cross-resistance with existing insecticide classes. This guide provides a comparative analysis of Celangulin V's mode of action against other major insecticides and outlines the experimental framework for assessing cross-resistance.
Unraveling the Mode of Action: A Comparative Overview
The efficacy of an insecticide and the likelihood of cross-resistance are intrinsically linked to its mode of action—the specific biological process it disrupts. Celangulin V distinguishes itself by targeting the vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of susceptible insects, particularly lepidopteran larvae. This enzyme is vital for maintaining the steep proton gradient necessary for nutrient absorption and cellular homeostasis. Inhibition of V-ATPase leads to a cascade of physiological disruptions, ultimately resulting in pest mortality.
In contrast, conventional insecticides act on a range of different targets, primarily within the nervous system. The table below summarizes the modes of action of Celangulin V and other major insecticide classes, highlighting the low potential for target-site cross-resistance with Celangulin V.
| Insecticide Class | Primary Target Site | Mode of Action | IRAC Group | Potential for Cross-Resistance with Celangulin V |
| Celangulin V | Vacuolar-type H+-ATPase (V-ATPase) H subunit | Inhibition of proton pumping in midgut cells, disrupting ion homeostasis and nutrient transport. | Not yet classified | Low |
| Neonicotinoids | Nicotinic acetylcholine receptor (nAChR) | Agonists of nAChRs, causing overstimulation of the nervous system, paralysis, and death.[1] | 4 | Low |
| Spinosyns | Nicotinic acetylcholine receptor (nAChR) allosteric modulators | Allosterically activate nAChRs at a site distinct from neonicotinoids, leading to neuronal excitation.[2][3][4] | 5 | Low |
| Avermectins | Glutamate-gated chloride channels (GluCls) | Potentiate the opening of GluCls, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and paralysis.[5][6][7] | 6 | Low |
| Pyrethroids | Voltage-gated sodium channels | Keep voltage-gated sodium channels in an open state, leading to prolonged nerve firing, paralysis, and death.[8][9][10] | 3 | Low |
| Organophosphates & Carbamates | Acetylcholinesterase (AChE) | Inhibit AChE, leading to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.[11][12][13] | 1 | Low |
| Diamides | Ryanodine receptors (RyRs) | Activate insect ryanodine receptors, causing uncontrolled release of internal calcium stores, leading to muscle contraction, paralysis, and death.[14][15][16] | 28 | Low |
The unique targeting of V-ATPase by Celangulin V is a key advantage.[14] Since the target site differs from all major classes of neurotoxic insecticides, the likelihood of pre-existing resistance mechanisms in pest populations conferring cross-resistance to Celangulin V is minimal. For instance, mutations in the nicotinic acetylcholine receptor that confer resistance to neonicotinoids would not be expected to affect the V-ATPase enzyme targeted by Celangulin V.[1] Similarly, metabolic resistance mechanisms, such as the overexpression of cytochrome P450s that can detoxify pyrethroids, may not be effective against the chemical structure of Celangulin V.[9]
Hypothetical Experimental Protocol for Assessing Cross-Resistance
While no direct cross-resistance studies involving Celangulin V are publicly available, a standard toxicological bioassay approach can be employed to determine the susceptibility of insecticide-resistant pest strains to Celangulin V. The following protocol outlines a general methodology.
1. Insect Strains:
-
A susceptible reference strain of the target pest (e.g., Mythimna separata), with no prior exposure to insecticides.
-
One or more resistant strains of the same pest, with well-characterized resistance to a specific insecticide (e.g., a pyrethroid-resistant strain).
2. Rearing Conditions:
-
All insect strains should be reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60 ± 5% relative humidity, and a 16:8 hour light:dark photoperiod) on an appropriate artificial diet.
3. Bioassay Method (Diet Incorporation):
-
A stock solution of technical-grade Celangulin V is prepared in a suitable solvent (e.g., acetone).
-
Serial dilutions of the Celangulin V stock solution are prepared.
-
Each dilution is incorporated into the artificial diet to achieve a range of final concentrations. A control group with diet containing only the solvent is also prepared.
-
Third-instar larvae of both the susceptible and resistant strains are individually placed in wells of a multi-well plate containing the treated or control diet.
-
Mortality is assessed at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
The same procedure is repeated for the insecticide to which the resistant strain is known to be resistant, to confirm the resistance level.
4. Data Analysis:
-
Mortality data is corrected for control mortality using Abbott's formula.
-
The data is subjected to probit analysis to determine the lethal concentration that kills 50% of the population (LC50) and its 95% confidence intervals for each strain and insecticide.[17]
-
The resistance ratio (RR) is calculated by dividing the LC50 value of the resistant strain by the LC50 value of the susceptible strain for each insecticide.[18]
-
An RR value close to 1.0 for Celangulin V in the resistant strain would indicate a lack of cross-resistance.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical cross-resistance study.
Conclusion
The unique mode of action of Celangulin V, targeting the V-ATPase in the insect midgut, positions it as a valuable tool for insecticide resistance management. The lack of a shared target site with major neurotoxic insecticide classes strongly suggests a low probability of cross-resistance. This makes Celangulin V a promising candidate for rotation programs to control pests that have developed resistance to other insecticides. Further direct experimental validation through cross-resistance studies is warranted to confirm this potential and to support its integration into sustainable pest management strategies.
References
- 1. bohrium.com [bohrium.com]
- 2. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research [pagepressjournals.org]
- 4. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 5. Resistance to avermectins: extent, mechanisms, and management implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avermectin - Wikipedia [en.wikipedia.org]
- 7. Resistance to Avermectins: Extent, Mechanisms, and Management Implications | Annual Reviews [annualreviews.org]
- 8. Pyrethroid - Wikipedia [en.wikipedia.org]
- 9. Inheritance and Resistance Mechanisms of Field-Evolved Resistance to Pyrethroids in a Fall Armyworm (Spodoptera frugiperda J.E. Smith) (Lepidoptera: Noctuidae) Strain from Puerto Rico [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 15. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. easletters.com [easletters.com]
A Comparative Environmental Impact Assessment: Celangulin V vs. Neonicotinoids
A guide for researchers, scientists, and drug development professionals.
The imperative to develop effective and environmentally benign insecticides is a cornerstone of modern agricultural and public health research. This guide provides a comparative analysis of the environmental impact of Celangulin V, a novel botanical insecticide, and neonicotinoids, a widely used class of synthetic insecticides. While neonicotinoids have been extensively studied, revealing significant environmental concerns, data on the ecotoxicological profile of Celangulin V remains notably sparse. This comparison aims to summarize the existing knowledge, highlight critical data gaps, and provide a framework for future research and development in the pursuit of safer pest control solutions.
Executive Summary
Neonicotinoids, despite their efficacy against a broad spectrum of insect pests, have been linked to widespread adverse effects on non-target organisms, particularly pollinators and aquatic invertebrates. Their systemic nature, persistence in soil and water, and neurotoxic mode of action contribute to their significant environmental footprint.
Celangulin V, a sesquiterpenoid polyester derived from Celastrus angulatus, presents a unique mode of action, targeting the V-ATPase in the midgut of specific insect larvae. While preliminary findings suggest it may be an "environmentally friendly pesticide" with "low toxicity towards nontarget organisms," a comprehensive body of evidence to support these claims is currently lacking in publicly available scientific literature.[1] This guide underscores the urgent need for rigorous environmental impact studies on Celangulin V to validate its potential as a safer alternative to conventional insecticides.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the environmental impact of Celangulin V and neonicotinoids. The significant data gaps for Celangulin V are intentionally highlighted to emphasize the need for further research.
Table 1: General Properties and Environmental Fate
| Parameter | Celangulin V | Neonicotinoids (representative compounds) |
| Class | Botanical Insecticide (Sesquiterpenoid Polyester) | Synthetic Insecticides (e.g., Imidacloprid, Clothianidin, Thiamethoxam) |
| Mode of Action | Acts on the V-ATPase H subunit in the midgut of lepidopteran larvae, disrupting ion transport and gut function.[2][3][4][5][6][7] | Agonists of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[8][9][10][11] |
| Soil Half-Life (DT50) | Data Not Available | Variable and persistent; can exceed 1,000 days for some compounds.[12] |
| Water Solubility | Low (inferred from its chemical structure) | High, contributing to runoff and leaching into aquatic environments. |
| Bioaccumulation Potential | Data Not Available | Generally considered low in vertebrates due to metabolism and excretion, but can accumulate in invertebrates. |
Table 2: Effects on Non-Target Organisms (LD50/LC50 Values)
| Organism | Celangulin V | Neonicotinoids (representative values) |
| Honey Bees (Apis mellifera) - Acute Contact LD50 | Data Not Available | Highly toxic; e.g., Imidacloprid: ~0.024 µ g/bee ; Clothianidin: ~0.044 µ g/bee . |
| Bumble Bees (Bombus spp.) | Data Not Available | Highly toxic, with sublethal effects on foraging and reproduction. |
| Aquatic Invertebrates (e.g., Daphnia magna) - 48h LC50 | Data Not Available | Highly toxic; e.g., Imidacloprid: >85 mg/L (low sensitivity); Thiamethoxam: >100 mg/L (low sensitivity). However, some aquatic insects are highly sensitive. |
| Fish (e.g., Rainbow Trout) - 96h LC50 | Data Not Available | Generally low to moderate toxicity; e.g., Imidacloprid: >100 mg/L.[13] |
| Birds (e.g., Bobwhite Quail) - Acute Oral LD50 | Data Not Available | Varies; e.g., Imidacloprid: 31 mg/kg. |
| Soil Organisms (e.g., Earthworms) | Data Not Available | Can have sublethal effects on reproduction and growth. |
Note: The toxicity of neonicotinoids can vary significantly between different compounds within the class and across different species.
Experimental Protocols
A comprehensive understanding of the environmental impact of any pesticide relies on standardized and rigorous experimental protocols. Below are generalized methodologies for key experiments cited in the assessment of insecticide toxicity.
Honey Bee Acute Contact Toxicity Test (adapted from OECD Guideline 214)
-
Test Organisms: Young adult worker honey bees (Apis mellifera) of a known age and from a healthy, queen-right colony.
-
Test Substance Preparation: The test substance is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Application: A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator. Control bees are treated with the solvent only.
-
Exposure and Observation: Bees are housed in cages with access to a sucrose solution. Mortality and any signs of sublethal effects (e.g., paralysis, abnormal behavior) are recorded at 4, 24, and 48 hours post-application.
-
Data Analysis: The 48-hour LD50 (the dose causing 50% mortality) is calculated using appropriate statistical methods (e.g., probit analysis).
Aquatic Invertebrate Acute Immobilization Test (adapted from OECD Guideline 202)
-
Test Organisms: Young Daphnia magna (less than 24 hours old).
-
Test Substance Preparation: A range of concentrations of the test substance is prepared in a suitable culture medium.
-
Exposure: Groups of daphnids are exposed to the different test concentrations in glass beakers under controlled temperature and light conditions.
-
Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 (the concentration causing 50% immobilization) is determined.
Mandatory Visualizations
The following diagrams illustrate the known signaling pathways and a generalized experimental workflow for ecotoxicity testing.
Conclusion and Future Directions
The comparison between Celangulin V and neonicotinoids highlights a critical disparity in our understanding of their environmental impacts. The extensive body of research on neonicotinoids has established their significant risk to non-target organisms and ecosystem health.[8][9][10][11] In contrast, Celangulin V, while showing promise as a novel insecticide with a distinct mode of action, remains largely uncharacterized from an ecotoxicological perspective.
For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The development of Celangulin V or its analogs as viable and safer alternatives to current synthetic insecticides is contingent upon a thorough and transparent evaluation of its environmental fate and non-target effects.
Key research priorities for Celangulin V should include:
-
Standardized ecotoxicity testing: Acute and chronic toxicity studies on a range of representative non-target organisms, including honey bees, bumble bees, various aquatic invertebrates, and soil fauna.
-
Environmental fate studies: Investigations into its persistence in soil and water, potential for leaching and runoff, and bioaccumulation potential.
-
Sublethal effects assessment: Evaluation of potential impacts on insect behavior, reproduction, and development at environmentally relevant concentrations.
-
Metabolite identification and toxicity: Characterization of the environmental degradation products of Celangulin V and their respective toxicities.
By addressing these knowledge gaps, the scientific community can make a more informed assessment of Celangulin V's environmental credentials and its potential role in a more sustainable future for pest management. Without such data, any claims of its environmental safety remain speculative and unsubstantiated.
References
- 1. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography [mdpi.com]
- 8. bohrium.com [bohrium.com]
- 9. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijcmas.com [ijcmas.com]
- 13. beyondpesticides.org [beyondpesticides.org]
Celangulin V: A Promising Botanical Insecticide Against Resistant Insect Strains
A novel mode of action targeting the insect midgut offers a potential solution to the growing challenge of insecticide resistance. Celangulin V, a natural compound extracted from the Chinese bittersweet plant (Celastrus angulatus), demonstrates significant efficacy against various insect pests and, due to its unique mechanism, is a strong candidate for managing strains that have developed resistance to conventional insecticides.
The relentless evolution of insecticide resistance in agricultural pests poses a significant threat to global food security. The intensive use of traditional insecticides, primarily neurotoxins, has led to the selection of resistant populations, rendering many chemical control methods ineffective. In the search for sustainable alternatives, botanical insecticides with novel modes of action are gaining increasing attention. Celangulin V, a sesquiterpene polyol ester, stands out for its potent insecticidal properties and its distinct mechanism that circumvents common resistance pathways.
A Unique Target: The Vacuolar-type H+-ATPase (V-ATPase)
Unlike the majority of synthetic insecticides that target the insect's nervous system, Celangulin V disrupts a fundamental physiological process in the insect midgut. Its primary target is the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining the high pH of the midgut lumen in many insects, particularly lepidopteran larvae.[1][2] By inhibiting V-ATPase, Celangulin V disrupts the gut's pH balance, leading to a cascade of detrimental effects, including impaired digestion, nutrient absorption, and ultimately, cell death and gut paralysis.[1][2]
This mode of action is fundamentally different from that of major insecticide classes such as pyrethroids (targeting sodium channels), neonicotinoids (targeting nicotinic acetylcholine receptors), and diamides (targeting ryanodine receptors). This distinction is crucial, as it suggests that Celangulin V is unlikely to be affected by the target-site mutations that confer resistance to these conventional insecticides. Therefore, it holds the potential to be effective against insect populations that are resistant to these widely used chemistries.
Comparative Efficacy: The Need for Direct Data
While the unique mechanism of Celangulin V strongly suggests its efficacy against resistant strains, direct comparative studies with quantitative toxicological data (e.g., LD50 or LC50 values) on resistant insect populations are currently limited in publicly available scientific literature. Most studies have focused on its efficacy against susceptible laboratory strains.
However, the available data on susceptible strains demonstrates the potent insecticidal activity of Celangulin V. For instance, studies on the Oriental armyworm (Mythimna separata), a destructive pest of gramineous crops known to rapidly develop resistance, have shown significant mortality upon exposure to Celangulin V.[2]
To provide a comprehensive comparison, the following tables summarize the efficacy of various insecticides against susceptible and resistant strains of key agricultural pests. It is important to note the absence of direct comparative data for Celangulin V on these specific resistant strains. The inclusion of Celangulin V's efficacy on susceptible strains is for reference and to highlight its intrinsic insecticidal potential.
Table 1: Comparative Toxicity of Insecticides against Diamondback Moth (Plutella xylostella)
| Insecticide Class | Active Ingredient | Strain | LC50 (mg/L) | Reference |
| Botanical | Celangulin V | Susceptible | Data Not Available | |
| Diamide | Chlorantraniliprole | Susceptible | 0.015 - 0.056 | |
| Resistant (China) | 30 - 112 | |||
| Pyrethroid | Cypermethrin | Susceptible | Data Not Available | |
| Resistant (Pakistan) | 13.4 | |||
| Spinosyn | Spinosad | Susceptible | 0.13 | |
| Resistant (China) | >500 |
Table 2: Comparative Toxicity of Insecticides against Fall Armyworm (Spodoptera frugiperda)
| Insecticide Class | Active Ingredient | Strain | LD50 (ng/larva) | Reference |
| Botanical | Celangulin V | Susceptible | Data Not Available | |
| Diamide | Chlorantraniliprole | Susceptible | 0.11 | |
| Resistant | 1.83 | |||
| Pyrethroid | Lambda-cyhalothrin | Susceptible | 0.2 | |
| Resistant | 15.6 |
Overcoming Resistance: A Mechanistic Advantage
The primary mechanisms of resistance to conventional insecticides involve target-site insensitivity (mutations in the target protein that reduce insecticide binding) and enhanced metabolic detoxification (increased production of enzymes that break down the insecticide).
Celangulin V's efficacy against resistant strains is predicted based on the following:
-
Novel Target Site: As V-ATPase is not the target of commonly used insecticides, cross-resistance due to target-site mutations is highly unlikely. An insect strain with a mutated sodium channel conferring resistance to pyrethroids would, in theory, remain fully susceptible to Celangulin V.
-
Potential to Evade Metabolic Resistance: While insects can develop metabolic resistance to botanical insecticides, the complex structure of Celangulin V may make it a challenging substrate for the detoxification enzymes that have evolved to break down simpler synthetic molecules.
Experimental Protocols
The assessment of insecticide efficacy and resistance is conducted through standardized bioassays. The following protocols are representative of the methodologies used in the studies cited.
Insecticide Bioassay (Leaf-Dip Method for Lepidopteran Larvae)
-
Preparation of Insecticide Solutions: A series of concentrations of the test insecticide are prepared by dissolving it in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then diluting with water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Cabbage or other host plant leaf discs are dipped into the insecticide solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.
-
Insect Exposure: Third-instar larvae of the test insect are placed on the treated leaf discs in a petri dish or a similar container.
-
Mortality Assessment: Mortality is recorded after a specific period (e.g., 48 or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the lethal concentration required to kill 50% of the test population (LC50). The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible strain.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship of insecticide classes, their targets, and resistance mechanisms.
Caption: Experimental workflow for assessing insecticide efficacy against resistant strains.
Conclusion and Future Directions
Celangulin V presents a compelling case as a valuable tool for insecticide resistance management. Its unique mode of action, targeting the V-ATPase in the insect midgut, provides a strong foundation for its efficacy against insect strains that have developed resistance to conventional neurotoxic insecticides. While direct comparative data on resistant strains is still emerging, the existing body of research on its mechanism and potency against susceptible pests underscores its potential.
Future research should focus on conducting direct, head-to-head comparative bioassays of Celangulin V against a wide range of resistant insect populations. Such studies will be critical in generating the quantitative data needed to fully validate its role in resistance management programs and to provide clear, evidence-based recommendations for its use in integrated pest management (IPM) strategies. The development of Celangulin V and its derivatives as commercial insecticides could provide a much-needed, sustainable solution for controlling the world's most resilient agricultural pests.
References
Celangulin V: A Comparative Safety Analysis for Non-Target Organisms
A comprehensive guide for researchers and drug development professionals on the environmental safety profile of the botanical insecticide Celangulin V, benchmarked against common alternatives. This report synthesizes available toxicological data, outlines standardized experimental protocols, and visualizes key procedural workflows to support informed decision-making in the development of sustainable pest management strategies.
Celangulin V, a bioactive compound derived from the Chinese bittersweet plant (Celastrus angulatus), has garnered attention for its potent insecticidal properties. As the demand for effective and environmentally benign pesticides grows, a thorough evaluation of the safety of novel compounds to non-target organisms is paramount. This guide provides a comparative analysis of the available safety data for Celangulin V against three widely used botanical and synthetic insecticides: Azadirachtin, Rotenone, and Pyrethrins.
While research indicates Celangulin V possesses low toxicity to non-target organisms, a notable scarcity of quantitative toxicological data (LC50/LD50 values) for standard indicator species presents a challenge for a direct, quantitative comparison. This guide, therefore, presents the available data for the selected alternatives and contextualizes the qualitative information available for Celangulin V.
Comparative Toxicity Data
The following tables summarize the acute toxicity of Azadirachtin, Rotenone, and Pyrethrins to a range of non-target organisms. This data, sourced from various ecotoxicological studies, serves as a benchmark for assessing the potential environmental impact of insecticides.
Table 1: Acute Toxicity to Aquatic Organisms
| Substance | Organism | Endpoint | Value | Unit | Reference |
| Azadirachtin | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.48 | ppm | [1] |
| Fathead Minnow (Pimephales promelas) | 96-hr LC50 | >1.3 | mg/L | ||
| Daphnia magna | 48-hr EC50 | 11.6 | mg/L | [2] | |
| Rotenone | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.031 | mg/L | [3] |
| Bluegill (Lepomis macrochirus) | 96-hr LC50 | 0.023 | mg/L | [3] | |
| Daphnia magna | 48-hr EC50 | 0.002 - 100 | mg/L | [3] | |
| Pyrethrins | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 24.6 - 114 | µg/L | [4] |
| Bluegill (Lepomis macrochirus) | 96-hr LC50 | 0.110 - 1,140 | µg/L | [4] | |
| Daphnia magna | 48-hr EC50 | - | - |
Table 2: Acute Toxicity to Terrestrial Organisms
| Substance | Organism | Endpoint | Value | Unit | Reference |
| Azadirachtin | Rat (Rattus norvegicus) | Oral LD50 | >3,540 - >5,000 | mg/kg | [1][5] |
| Honeybee (Apis mellifera) | Contact LD50 | 2.5 | µ g/bee | [2] | |
| Rotenone | Rat (Rattus norvegicus) | Oral LD50 | 132 - 1,500 | mg/kg | [3] |
| Honeybee (Apis mellifera) | Oral LD50 | >30 | µ g/bee | [6] | |
| Pyrethrins | Rat (Rattus norvegicus) | Oral LD50 | 200 - 2,600 | mg/kg | |
| Honeybee (Apis mellifera) | Contact LD50 | 0.013 | µ g/bee |
Experimental Protocols
To ensure the reliability and comparability of toxicological data, standardized testing guidelines are crucial. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. Below are summaries of key protocols relevant to the assessment of insecticide safety for non-target organisms.
1. Fish, Acute Toxicity Test (OECD Guideline 203)
This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.
-
Test Organism: Typically a cold-water species like Rainbow Trout (Oncorhynchus mykiss) or a warm-water species like Zebra fish (Danio rerio).
-
Procedure: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. A control group is maintained in water without the test substance.
-
Endpoint: The primary endpoint is mortality. The concentration that is lethal to 50% of the test population (LC50) is calculated at 24, 48, 72, and 96 hours.
-
Observations: In addition to mortality, any abnormal behavioral or morphological changes are recorded.
2. Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna or other suitable Daphnia species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The effective concentration that causes immobilization in 50% of the population (EC50) is determined at 24 and 48 hours.
3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
This test evaluates the effect of a substance on the growth of primary producers in the aquatic environment.
-
Test Organism: A rapidly growing species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.
-
Procedure: Exponentially growing cultures of the test organism are exposed to various concentrations of the test substance for 72 hours.
-
Endpoint: The inhibition of growth is measured by changes in cell density or biomass. The effective concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50) is calculated.
4. Honeybees, Acute Oral Toxicity Test (OECD Guideline 213) & Acute Contact Toxicity Test (OECD Guideline 214)
These guidelines are designed to assess the acute toxicity of substances to honeybees, representing key pollinators.
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Procedure (Oral): Bees are fed a sucrose solution containing the test substance for a defined period.
-
Procedure (Contact): A precise amount of the test substance is topically applied to the dorsal thorax of the bees.
-
Endpoint: Mortality is recorded at 24, 48, and 72 hours. The dose that is lethal to 50% of the test population (LD50) is determined.
5. Acute Oral Toxicity – Fixed Dose Procedure (OECD Guideline 420)
This guideline is used to assess the acute oral toxicity of a substance in mammals.
-
Test Organism: Typically rats, usually females.
-
Procedure: A fixed dose of the substance is administered orally to a group of animals. The response is observed, and based on the outcome (mortality or evident toxicity), the dose for the next group is adjusted up or down from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).
-
Endpoint: The test identifies a dose that causes evident toxicity and a dose that causes no more than one death, allowing for classification of the substance according to its acute oral toxicity.
Visualizations
To further clarify the experimental processes involved in generating safety data, the following diagrams illustrate a representative workflow and the mode of action of Celangulin V.
Figure 1: Generalized workflow for an acute fish toxicity test (OECD 203).
References
- 1. mdpi.com [mdpi.com]
- 2. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. envirobiotechjournals.com [envirobiotechjournals.com]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomics of Insect Response to Celangulin V: A Guide for Researchers
A detailed examination of the molecular impact of Celangulin V in insects remains a developing area of research. While direct comparative transcriptomic studies involving Celangulin V are not yet available in published literature, this guide provides a comparative overview based on its known mechanism of action against insecticides with well-documented transcriptomic effects. This analysis is intended to equip researchers, scientists, and drug development professionals with a framework for understanding the potential gene expression changes induced by Celangulin V and how they may differ from other insecticide classes.
Celangulin V, a natural insecticide derived from the plant Celastrus angulatus, exhibits a unique mode of action by targeting the vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible lepidopteran larvae.[1][2] This inhibition disrupts the proton gradient across the midgut epithelium, leading to a cascade of physiological disruptions and ultimately, insect mortality. To understand the potential transcriptomic consequences of this action, this guide draws comparisons with two other major classes of insecticides with distinct mechanisms: neurotoxins and chitin synthesis inhibitors.
Comparison of Insecticide Modes of Action and Postulated Transcriptomic Responses
| Insecticide Class | Primary Target | Physiological Effect | Postulated Key Transcriptomic Responses |
| Celangulin V (V-ATPase Inhibitor) | V-ATPase H subunit in the midgut epithelial cells.[1][2] | Inhibition of the proton pump, leading to disruption of ion homeostasis, nutrient transport, and gut pH regulation.[1][2] | Upregulation of genes involved in stress response (e.g., heat shock proteins), detoxification (cytochrome P450s, glutathione S-transferases), and immune response. Potential downregulation of genes related to nutrient absorption and metabolism. |
| Neurotoxins (e.g., Pyrethroids, Neonicotinoids) | Voltage-gated sodium channels, nicotinic acetylcholine receptors in the nervous system. | Hyperexcitation of the nervous system, leading to paralysis and death. | Upregulation of genes associated with detoxification (cytochrome P450s, esterases), stress response, and neuronal repair mechanisms. Changes in the expression of genes encoding neurotransmitter receptors and ion channels. |
| Chitin Synthesis Inhibitors (e.g., Benzoylureas) | Chitin synthase, an enzyme crucial for the formation of the insect exoskeleton. | Disruption of the molting process, leading to abnormal cuticle formation and mortality, primarily in larval stages. | Upregulation of genes involved in cuticle stress and remodeling. Downregulation of genes associated with chitin synthesis and cuticle protein formation. Potential activation of immune and stress response pathways due to cuticle malformation. |
Experimental Data Summary
While no specific transcriptomic data for Celangulin V is available, the following tables summarize representative data from studies on other insecticides to provide a comparative context for the types of gene expression changes that could be anticipated.
Table 1: Representative Upregulated Genes in Insects Exposed to Different Insecticide Classes
| Gene Category | Neurotoxins (e.g., Pyrethroids) | Chitin Synthesis Inhibitors (e.g., Lufenuron) |
| Detoxification | Cytochrome P450s (e.g., CYP6, CYP9), Glutathione S-Transferases (GSTs), Carboxylesterases (CCEs) | Cytochrome P450s, GSTs |
| Stress Response | Heat Shock Proteins (HSPs) | HSPs |
| Cuticle Related | Cuticular proteins (potentially as a compensatory response) | Cuticular proteins involved in stress response |
| Transporters | ABC transporters | ABC transporters |
| Immune Response | Genes involved in Toll and Imd pathways | Genes involved in immune recognition and signaling |
Table 2: Representative Downregulated Genes in Insects Exposed to Different Insecticide Classes
| Gene Category | Neurotoxins (e.g., Pyrethroids) | Chitin Synthesis Inhibitors (e.g., Lufenuron) |
| Metabolism | Genes involved in energy metabolism (may vary) | Genes related to primary metabolism |
| Development | Genes related to normal development | Genes involved in chitin biosynthesis pathway |
| Neuronal Function | Genes encoding certain neurotransmitter receptors | - |
Experimental Protocols
The following provides a generalized, detailed methodology for conducting a comparative transcriptomic study of insect response to insecticides, based on common practices in the field.
Insect Rearing and Treatment
-
Insect Species: Select a susceptible insect species relevant to the insecticide being tested (e.g., Plutella xylostella or Spodoptera frugiperda for many insecticides).
-
Rearing Conditions: Maintain insects under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) on a standard artificial diet.
-
Insecticide Application: For oral administration, incorporate the insecticide into the artificial diet at a pre-determined sublethal concentration (e.g., LC20 or LC50) to ensure sufficient survival for sample collection while inducing a measurable transcriptomic response. For topical application, apply a defined dose to the dorsal thorax of individual insects. Use appropriate solvent controls for all treatments.
-
Sample Collection: Collect surviving insects at specific time points post-treatment (e.g., 6, 12, 24, 48 hours) to capture both early and late gene expression responses. Immediately flash-freeze samples in liquid nitrogen and store at -80°C.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from whole insects or specific tissues (e.g., midgut) using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. Verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN). Samples with a RIN value > 7 are generally considered suitable for RNA-seq.
RNA-Seq Library Preparation and Sequencing
-
Library Construction: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample for robust statistical analysis (e.g., >20 million reads per sample).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic or similar software to remove low-quality reads and adapter sequences.
-
Read Mapping: Align the clean reads to a reference genome or a de novo assembled transcriptome using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM or Transcripts Per Million - TPM). Identify differentially expressed genes (DEGs) between insecticide-treated and control groups using statistical packages like DESeq2 or edgeR, applying a significance threshold (e.g., False Discovery Rate [FDR] < 0.05) and a fold-change cutoff (e.g., |log2(fold change)| > 1).
-
Functional Annotation and Enrichment Analysis: Annotate the DEGs using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes, molecular functions, and metabolic pathways affected by the insecticide treatment.
Visualizations
Caption: Experimental workflow for comparative transcriptomics of insect response to insecticides.
Caption: Simplified signaling pathways of different insecticide classes leading to altered gene expression.
References
Safety Operating Guide
Proper Disposal of Celangulin V: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling Celangulin V.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
Handling:
-
Avoid inhalation of any dust or aerosols. Handle in a well-ventilated area or under a fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in areas where Celangulin V is handled.
Disposal Procedures for Celangulin V
The primary principle for the disposal of any chemical waste, including botanical insecticides like Celangulin V, is to prevent its release into the environment.
Step 1: Decontamination of Small Spills
For minor spills of Celangulin V, prompt decontamination is essential.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Clean: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water. All cleaning materials should also be disposed of as chemical waste.
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is critical for safe and compliant disposal.
-
Solid Waste: Unused or expired Celangulin V powder, contaminated PPE (gloves, etc.), and absorbent materials from spills should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing Celangulin V should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
Step 3: University or Institutional Disposal Program
Most research institutions and companies have a dedicated Environmental Health and Safety (EHS) department that manages hazardous waste disposal.
-
Contact EHS: Familiarize yourself with your institution's specific procedures for chemical waste disposal. Contact your EHS office for guidance and to schedule a waste pickup.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the name "Celangulin V" and any solvents present.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the EHS department.
Never dispose of Celangulin V or its solutions down the drain or in the regular trash. [1][2][3][4] Botanical insecticides can still be harmful to aquatic life and may disrupt wastewater treatment processes.[2]
Experimental Protocol: General Deactivation of Botanical Insecticides
While a specific deactivation protocol for Celangulin V is not documented, a general approach for the degradation of organic compounds can be adapted. This should only be performed by trained personnel under appropriate safety conditions and in accordance with institutional guidelines.
Objective: To chemically degrade Celangulin V in solution to less toxic byproducts before disposal.
Materials:
-
Solution of Celangulin V in an appropriate solvent (e.g., ethanol, DMSO).
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M).
-
Sodium hypochlorite solution (bleach).
-
Appropriate reaction vessel.
-
Stir plate and stir bar.
-
pH indicator strips.
Procedure:
-
Place the solution containing Celangulin V in a suitable reaction vessel within a fume hood.
-
While stirring, slowly add an equal volume of a basic solution (e.g., 1 M NaOH) to promote hydrolysis of the ester groups often present in such natural products.
-
After stirring for a designated period (e.g., 24 hours) at room temperature, slowly add an oxidizing agent like sodium hypochlorite solution to further degrade the molecule.
-
Monitor the reaction and, once complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The final neutralized solution should be collected as hazardous waste for disposal through your institution's EHS program.
Note: This is a generalized protocol. The efficacy and safety of this procedure for Celangulin V have not been formally established. Always consult with your institution's EHS department before attempting any chemical deactivation.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically related to the disposal parameters of Celangulin V, such as concentration limits for disposal or reportable quantities. Disposal should be managed through your institution's hazardous waste program, which will handle it according to federal and local regulations.
Celangulin V Disposal Workflow
Caption: Workflow for the safe disposal of Celangulin V.
References
Safe Handling and Disposal of Celangulin V: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Logistical Information
This document provides crucial safety protocols and operational guidance for the handling and disposal of Celangulin V in a laboratory setting. Celangulin V is a natural insecticidal compound known to be a potent V-ATPase inhibitor. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling is mandated, treating the compound as highly toxic. Strict adherence to these procedures is essential to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
All personnel handling Celangulin V must use the following Personal Protective Equipment (PPE). This is the minimum requirement, and a site-specific risk assessment may necessitate additional measures.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, disposable nitrile gloves. Double gloving is required. | Prevents dermal absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[1] |
| Eye Protection | Chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of fine dust particles of the compound.[1] |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a non-absorbent material. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of Celangulin V, from preparation to post-handling cleanup.
2.1. Pre-Handling Preparation
-
Designated Work Area: All work with Celangulin V must be conducted in a designated area within a certified chemical fume hood to control potential exposure to dust.[2]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a chemical spill kit appropriate for solid toxic compounds readily available.
-
Decontamination Solution: Prepare a decontamination solution (e.g., a mild detergent solution) for cleaning work surfaces and equipment after use.
-
Waste Containers: Have clearly labeled, sealed containers ready for the disposal of solid and liquid waste contaminated with Celangulin V.
2.2. Handling Celangulin V
-
Weighing: If weighing the solid compound, do so within the chemical fume hood on a disposable weigh boat or paper. Use anti-static tools if available to minimize dust dispersal.
-
Solution Preparation: When preparing solutions, add the solid Celangulin V to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Transporting: When moving Celangulin V, whether in solid form or in solution, use a secondary, unbreakable container to mitigate the risk of spills.[1]
2.3. Post-Handling Cleanup and Decontamination
-
Surface Decontamination: Thoroughly wipe down all surfaces within the chemical fume hood and any equipment used with the prepared decontamination solution.
-
PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, lab coat, inner gloves, respirator, and finally, goggles. Dispose of all disposable PPE in the designated hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.[3]
Disposal Plan
All waste contaminated with Celangulin V must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, weigh boats, paper towels, and any unused solid Celangulin V. Place in a clearly labeled, sealed, and puncture-resistant container. |
| Liquid Waste | Includes unused solutions of Celangulin V and the first rinse of any contaminated glassware. Collect in a sealed, chemical-resistant container that is clearly labeled. |
| Sharps Waste | Any needles or other sharps contaminated with Celangulin V should be disposed of in a designated sharps container for hazardous chemical waste. |
| Empty Containers | The original container of Celangulin V should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines for hazardous waste containers.[4] |
General Disposal Guidelines:
-
DO NOT dispose of any Celangulin V waste in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling Celangulin V in a laboratory setting.
Caption: Workflow for the safe handling of Celangulin V.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. hgic.clemson.edu [hgic.clemson.edu]
- 5. Gardening Help FAQs [missouribotanicalgarden.org]
- 6. Handling, Storing & Disposing of Pesticides and Insecticides - NEDT [nedt.org]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
